1,3,5-Triazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4/c4-3-6-1-5-2-7-3/h1-2H,(H2,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZIUKYAJJEIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194147 | |
| Record name | 1,3,5-Triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4122-04-7 | |
| Record name | 1,3,5-Triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4122-04-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Novel 1,3,5-Triazin-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This technical guide provides an in-depth overview of the synthesis of novel 1,3,5-triazin-2-amine derivatives, focusing on contemporary synthetic methodologies, detailed experimental protocols, and the logical frameworks underpinning these chemical transformations.
Core Synthetic Strategies: Nucleophilic Substitution of Cyanuric Chloride
The primary and most versatile route to substituted 1,3,5-triazine derivatives is the sequential nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The distinct reactivity of the three chlorine atoms at different temperatures allows for a controlled, stepwise introduction of various nucleophiles, enabling the synthesis of mono-, di-, and tri-substituted triazines.[2][4]
The first substitution typically occurs at low temperatures (0–5 °C), the second at room temperature, and the third at elevated temperatures.[4] This differential reactivity is fundamental to the design of complex, unsymmetrically substituted triazine derivatives.
Experimental Protocols
Detailed methodologies for the synthesis of mono-, di-, and tri-substituted 1,3,5-triazine derivatives are presented below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.
Protocol 1: Synthesis of Monosubstituted 4,6-dichloro-N-substituted-1,3,5-triazin-2-amine[5][6]
This procedure describes the first nucleophilic substitution on cyanuric chloride.
-
Dissolve cyanuric chloride (10 mmol) in a suitable solvent such as acetone (50 mL) or methylene chloride (50ml) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as potassium carbonate (10 mmol) or sodium carbonate, to the stirring solution.[5][6]
-
Slowly add a solution of the desired amine (e.g., 4-aminobenzonitrile[6] or aniline[5]) (10 mmol) in the same solvent dropwise over a period of 2-4 hours, ensuring the temperature is maintained at 0 °C to prevent di-substitution.[6]
-
Stir the reaction mixture for an additional 3-4 hours at 0 °C.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to yield the monosubstituted product.
Protocol 2: Synthesis of Disubstituted 4-chloro-N,N'-disubstituted-1,3,5-triazine-2,6-diamine[7]
This protocol outlines the second nucleophilic substitution.
-
Dissolve the monosubstituted intermediate (e.g., 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile) (10 mmol) in a suitable solvent like Tetrahydrofuran (THF) (50 mL).
-
Add a base such as potassium carbonate (10 mmol).
-
Add a solution of the second amine (e.g., piperidine, morpholine, or diethylamine) (10 mmol) in THF dropwise at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like dichloromethane.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Synthesis of Trisubstituted 1,3,5-Triazine Derivatives[8]
This procedure details the final substitution to yield a fully derivatized triazine.
-
Dissolve the disubstituted intermediate (e.g., 4-((4-chloro-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one) in THF.
-
Add the final aromatic amine.
-
Reflux the reaction mixture.
-
After completion (monitored by TLC), pour the reaction mixture onto crushed ice.
-
The desired product precipitates and can be collected by filtration and crystallized from a suitable solvent like chloroform.
Protocol 4: Microwave-Assisted Synthesis[2]
Microwave irradiation offers a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.
-
In a microwave-safe vial, combine the chloro-triazine derivative (1.0 eq), the desired amine (1.2 eq), and a base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent (e.g., ethanol or DMF).[2][7]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 150 °C) and time (e.g., 2.5 min), as optimized for the specific reaction.[2]
-
After cooling, work up the reaction as described in the conventional methods (e.g., partitioning, drying, and purification).
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic approaches for this compound derivatives, providing a comparative overview of reaction efficiencies and biological activities.
| Entry | Starting Material | Nucleophile | Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyanuric Chloride | 4-Aminobenzonitrile | Conventional | Acetone | 0 | 4 | - | [6] |
| 2 | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Amine | Conventional | Dioxane | RT | 12-24 | - | [7] |
| 3 | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Thiol | Conventional | DMF | 60-80 | 4-8 | - | [7] |
| 4 | 4-Chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | 2-Phenylethylamine | Microwave | DMF | 150 | 0.04 | - | [2] |
| 5 | Cyanuric Chloride | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol | Conventional | Methylene Chloride | RT | 24-48 | - | [5] |
| 6 | 4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine | Morpholine | Conventional | THF | <0 | - | 49 | [2] |
Table 1: Comparison of Synthetic Methodologies and Yields.
| Compound | Cell Line | IC50 (µM) | Reference |
| 8e | A549 (Lung Cancer) | 0.050 | [5] |
| 9a | A549 (Lung Cancer) | 0.042 | [5] |
| 10e | A549 (Lung Cancer) | 0.062 | [5] |
| 11e | A549 (Lung Cancer) | 0.028 | [5] |
| Compound 11 | SW480 (Colorectal Cancer) | 5.85 | [2] |
| Compound 7b | DLD-1 (Colon Cancer) | - | [8] |
Table 2: In Vitro Anticancer Activity of Selected 1,3,5-Triazine Derivatives.
Signaling Pathway Inhibition
Many biologically active 1,3,5-triazine derivatives exert their therapeutic effects by inhibiting key signaling pathways implicated in diseases like cancer. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is frequently dysregulated in various cancers.[7] Triazine-based molecules have been designed as potent inhibitors of EGFR tyrosine kinase, thereby blocking downstream pro-survival pathways like PI3K/AKT/mTOR.[7]
Conclusion
The synthesis of novel this compound derivatives remains a highly active and productive area of research in drug discovery. The strategic, stepwise nucleophilic substitution of cyanuric chloride provides a robust and flexible platform for the creation of diverse chemical libraries. Modern synthetic techniques, such as microwave-assisted synthesis, are further enhancing the efficiency and environmental friendliness of these processes. The continued exploration of this versatile scaffold is poised to deliver the next generation of therapeutic agents.
References
- 1. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The 1,3,5-Triazine Core: A Scaffolding for Diverse Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
The 1,3,5-triazine, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of 1,3,5-triazine core structures, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Anticancer Activity of 1,3,5-Triazine Derivatives
Derivatives of 1,3,5-triazine have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 1,3,5-triazine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Derivative Name/Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50[1] |
| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50[1] |
| Morpholine-functionalized derivative 11 | SW620 (Colorectal) | 5.85 | 5-Fluorouracil | >100[2] |
| Chiral-1,3,5-triazine (13c) | MCF-7 (Breast) | 8.04 | - | -[3] |
| Chiral-1,3,5-triazine (13c) | A549 (Lung) | 12.24 | - | -[3] |
| Hybrid quinazoline-1,3,5-triazine 12 | EGFR enzyme | 0.0368 | - | -[4] |
| 1,3,5-triazine-based pyrazole 17 | EGFR enzyme | 0.2294 | Erlotinib | -[5] |
Key Signaling Pathways in Anticancer Activity
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition:
A significant number of 1,3,5-triazine derivatives exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation and survival.[6] These compounds act as EGFR tyrosine kinase (TK) inhibitors, binding to the ATP-binding site of the enzyme and preventing its autophosphorylation, thereby blocking downstream signaling cascades.[6][7]
Caption: Inhibition of EGFR signaling by 1,3,5-triazine derivatives.
Wnt/β-catenin Signaling Pathway Modulation:
The Wnt/β-catenin signaling pathway is another critical target for 1,3,5-triazine-based anticancer agents. Dysregulation of this pathway is a hallmark of many cancers. Some triazine derivatives have been shown to modulate this pathway by affecting the levels of β-catenin, a key downstream effector.[6][8] By promoting the degradation of β-catenin, these compounds can inhibit the transcription of Wnt target genes that drive cell proliferation.
Caption: Modulation of Wnt/β-catenin signaling by 1,3,5-triazines.
Antimicrobial and Antiviral Activities
The 1,3,5-triazine scaffold is also a fertile ground for the discovery of novel antimicrobial and antiviral agents, offering potential solutions to the growing challenge of drug resistance.
Quantitative Antimicrobial and Antiviral Data
The following tables summarize the in vitro antimicrobial (Minimum Inhibitory Concentration - MIC) and antiviral (Half-maximal Effective Concentration - EC50) activities of selected 1,3,5-triazine derivatives.
Table 2: Antimicrobial Activity (MIC)
| Derivative Name/Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Triazine-based compound 9 | Bacillus cereus | 3.91 | - | -[9] |
| Triazine-based compound 5 | Escherichia coli | 1.95 | - | -[9] |
| Triazine-based compound 9 | Staphylococcus aureus | 3.91 | - | -[9] |
| Dendrimer 1 | E. coli (MDR) | 8 - 32 | - | -[10] |
| Dendrimer 2 | P. aeruginosa (MDR) | 16 - 32 | - | -[10] |
| Triazine aminobenzoic acid (10) | MRSA | <25 | Ampicillin | >25[11] |
| Triazine aminobenzoic acid (13) | E. coli | <25 | Ampicillin | <25[11] |
Table 3: Antiviral Activity (EC50)
| Derivative Name/Class | Virus | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| C3-symmetrical trialkoxy-TAZ (4bbb) | HSV-1 | - | - | 256.6[12] |
| Piperazine derivative C35 (inactivation) | Potato Virus Y (PVY) | 89 | - | -[13] |
Detailed Experimental Protocols
To ensure the reproducibility of the cited biological evaluations, this section provides detailed protocols for the key experimental assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1,3,5-triazine compounds in culture medium. Replace the old medium with the medium containing the compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Western Blot for Protein Expression
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-EGFR, β-catenin, Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the 1,3,5-triazine compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.
Procedure:
-
Cell Seeding: Plate a confluent monolayer of host cells in 6-well or 12-well plates.
-
Virus Infection: Infect the cells with a known titer of the virus in the presence of serial dilutions of the 1,3,5-triazine compound.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Conclusion
The 1,3,5-triazine core is a remarkably versatile scaffold that continues to yield compounds with potent and diverse biological activities. The examples and protocols presented in this guide highlight the significant potential of 1,3,5-triazine derivatives in the development of new therapeutics for cancer, infectious diseases, and viral infections. Further exploration of the vast chemical space around this privileged core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, promises to deliver the next generation of innovative medicines.
References
- 1. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure [mdpi.com]
The 1,3,5-Triazine-2-Amine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine, or s-triazine, ring system has emerged as a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties, rigid planar structure, and the ability to be controllably substituted at three distinct positions make it an ideal framework for the design of novel therapeutics. Among its derivatives, 1,3,5-triazin-2-amine and its analogs have garnered significant attention, serving as the central core for a multitude of biologically active compounds. This technical guide explores the multifaceted role of the this compound scaffold in drug discovery, detailing its synthesis, diverse pharmacological applications, and the molecular pathways it modulates.
The Versatility of the 1,3,5-Triazine Scaffold
The 1,3,5-triazine core is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5. This nitrogen-rich structure imparts a unique electron-deficient character, influencing its interactions with biological targets. The most common precursor for the synthesis of substituted 1,3,5-triazines is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on cyanuric chloride can be sequentially replaced by various nucleophiles with a high degree of control, allowing for the creation of diverse chemical libraries.[1][2][3] The reactivity of the chlorine atoms decreases with each substitution, enabling a stepwise functionalization by carefully controlling the reaction temperature.[1][2] This synthetic tractability has made the 1,3,5-triazine scaffold a cornerstone in the development of drugs for a wide array of diseases.[4][5]
Synthesis of 1,3,5-Triazine-2-Amine Derivatives
The synthesis of 1,3,5-triazine-2-amine derivatives typically begins with cyanuric chloride. The stepwise nucleophilic substitution of the chlorine atoms is the most common and practical approach.[2][3] The differential reactivity of the chlorine atoms allows for a controlled, sequential introduction of various substituents. The first substitution can often be achieved at low temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures.[1]
General Experimental Protocol for Sequential Nucleophilic Substitution
The following is a generalized protocol for the synthesis of trisubstituted 1,3,5-triazine derivatives from cyanuric chloride. Specific reaction conditions (solvent, base, temperature, and reaction time) may need to be optimized for different nucleophiles.
Step 1: Monosubstitution
-
Dissolve cyanuric chloride in a suitable solvent (e.g., tetrahydrofuran (THF), acetone) and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of the first nucleophile (e.g., an amine to form the 2-amine scaffold) and a base (e.g., N,N-diisopropylethylamine (DIPEA), triethylamine (TEA), or an inorganic base like K2CO3) in the same solvent.
-
Stir the reaction mixture at 0-5°C for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting 2-substituted-4,6-dichloro-1,3,5-triazine can be isolated or used directly in the next step.
Step 2: Disubstitution
-
To the solution containing the monosubstituted triazine, add the second nucleophile and a base.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-24 hours), again monitoring by TLC.
-
The resulting 2,4-disubstituted-6-chloro-1,3,5-triazine can then be isolated.
Step 3: Trisubstitution
-
The disubstituted intermediate is dissolved in a suitable solvent, and the third nucleophile and a base are added.
-
The reaction mixture is heated to reflux for several hours to overnight until the reaction is complete as indicated by TLC.
-
After cooling, the product is isolated and purified, typically by recrystallization or column chromatography.
More environmentally friendly methods, such as microwave-assisted synthesis and sonochemistry, have also been developed to accelerate these reactions and improve yields.[1][6]
Pharmacological Applications and Biological Activities
The 1,3,5-triazine-2-amine scaffold is a component of numerous compounds with a broad spectrum of biological activities.[5][7] This versatility has led to its investigation in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on 1,3,5-triazine derivatives as anticancer agents.[8][9] These compounds have been shown to target several key signaling pathways implicated in cancer cell proliferation and survival.
Many 1,3,5-triazine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several 1,3,5-triazine derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[9][10] By blocking the ATP-binding site of EGFR, these compounds can halt downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and induction of apoptosis.[10]
-
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[11] A number of 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR, demonstrating significant anticancer activity in preclinical models.[11]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a key component of the B-cell receptor signaling pathway and is a validated target for B-cell malignancies. Irreversible BTK inhibitors based on the 6-amino-1,3,5-triazine scaffold have been developed, showing potent inhibition of BTK and antiproliferative activity against lymphoma cell lines.[12][13]
DHFR is an essential enzyme in the synthesis of DNA precursors, and its inhibition is a well-established strategy in cancer chemotherapy. Some 1,3,5-triazine derivatives have been designed as DHFR inhibitors, showing cytotoxic effects against cancer cells.[1]
The following table summarizes the in vitro anticancer activity of selected 1,3,5-triazine-2-amine derivatives.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 11 | - | SW480 (Colorectal Cancer) | 5.85 | [1] |
| Compound 4f | - | MDA-MB-231 (Breast Cancer) | 6.25 | [14] |
| Compound 4k | - | MDA-MB-231 (Breast Cancer) | 8.18 | [14] |
| Compound 6 | PI3Kγ | - | 6.90 | |
| Compound 6h | PI3Kα | HeLa (Cervical Cancer) | - | [11] |
| Compound 1d | EGFR-TK | - | 0.44 nM (Ki) | [10] |
| Compound C11 | BTK | - | 17.0 nM | [12] |
| Compound 8 | EGFR (wild-type) | - | 25.9 | [9] |
| Compound 8 | EGFR (mutant) | - | 6.5 | [9] |
| Compound 2 | Topoisomerase IIa | HepG2 (Liver Cancer) | 20.53 | [9] |
Antiviral Activity
Derivatives of 1,3,5-triazine have also demonstrated promising antiviral activity against a range of viruses.[15][16][17] For instance, certain trisubstituted 1,3,5-triazine derivatives have shown significant activity against Herpes Simplex Virus type 1 (HSV-1).[16] The FDA-approved drug Lamivudine , used for the treatment of HIV/AIDS and Hepatitis B, contains a triazine-like core, highlighting the potential of this scaffold in antiviral drug design.
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. The 1,3,5-triazine scaffold has been explored as a basis for novel antimalarials.[6][18] Hybrid molecules combining the 1,3,5-triazine core with known antimalarial pharmacophores, such as 4-aminoquinoline, have shown promising activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.[6] These compounds often target the parasite's dihydrofolate reductase (DHFR) enzyme.[19]
| Compound ID | Strain | IC50 (µg/mL) | Reference |
| Compound 4A12 | P. falciparum (3D7) | 1.24 - 4.77 | [6] |
| Compound 4A20 | P. falciparum (3D7) | 1.24 - 4.77 | [6] |
| Compound 4A12 | P. falciparum (Dd2) | 2.11 - 3.60 | [6] |
| Compound 4A20 | P. falciparum (Dd2) | 2.11 - 3.60 | [6] |
Other Biological Activities
The versatility of the 1,3,5-triazine-2-amine scaffold extends to other therapeutic areas, with derivatives exhibiting antibacterial, antifungal, anti-inflammatory, and neuroprotective properties.[5][7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for understanding the role of 1,3,5-triazine derivatives in drug discovery. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these compounds and a general workflow for their synthesis and evaluation.
Signaling Pathways
Caption: EGFR and PI3K/mTOR signaling pathways targeted by 1,3,5-triazine inhibitors.
Experimental Workflow
Caption: General workflow for the discovery of 1,3,5-triazine-based drug candidates.
Conclusion
The this compound scaffold continues to be a highly valuable and "privileged" structure in the field of drug discovery. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, has led to the development of numerous compounds with potent and diverse pharmacological activities. The ongoing exploration of this versatile core, particularly in the areas of oncology, virology, and infectious diseases, promises to yield new and effective therapeutic agents. The detailed understanding of its structure-activity relationships and mechanisms of action, as outlined in this guide, will be instrumental for researchers and scientists in the rational design of the next generation of 1,3,5-triazine-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,5-Triazines: A promising scaffold for anticancer drugs development [unige.iris.cineca.it]
- 9. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. malariaworld.org [malariaworld.org]
- 19. Molecular docking and antimalarial evaluation of novel N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives as Pf-DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the 1,3,5-Triazine Scaffold in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and the ability to be readily functionalized at three distinct positions have made it a versatile template for the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth review of the applications of 1,3,5-triazine derivatives in medicinal chemistry, with a focus on their anticancer, antiviral, and antimicrobial activities. The guide includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.
Anticancer Applications of 1,3,5-Triazine Derivatives
The 1,3,5-triazine scaffold is a cornerstone in the development of numerous anticancer agents.[3] Several derivatives have entered clinical trials, and some have received approval for the treatment of various malignancies.[4] The anticancer activity of these compounds often stems from their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer cells.
A notable example of a marketed drug featuring this core is Altretamine (Hexalen), used in the treatment of ovarian cancer.[5] More recent approvals include Gedatolisib , a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), and Enasidenib , an inhibitor of isocitrate dehydrogenase 2 (IDH2) for the treatment of acute myeloid leukemia.[4]
Targeting Key Signaling Pathways
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6] Several 1,3,5-triazine derivatives have been developed as potent inhibitors of this pathway.[5][7] Gedatolisib, for instance, demonstrates the potential of the triazine scaffold to accommodate functionalities that can simultaneously target both PI3K and mTOR.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by 1,3,5-triazine-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Spectroscopic Data Interpretation of 1,3,5-Triazin-2-amine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data interpretation for 1,3,5-triazin-2-amine analogs, a class of compounds with significant interest in medicinal chemistry and drug development. The document outlines key spectroscopic features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to aid in the structural elucidation and characterization of these molecules. Detailed experimental protocols and a discussion of their involvement in biological signaling pathways are also presented.
Spectroscopic Data Analysis
The structural diversity of this compound analogs leads to characteristic spectroscopic signatures. Understanding these is crucial for confirming molecular structures and assessing purity.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides valuable information about the chemical environment of hydrogen atoms within the molecule. Key diagnostic signals for this compound analogs include:
-
Amine Protons (N-H): The chemical shift of protons attached to nitrogen atoms can vary widely (typically δ 5.0 - 9.0 ppm) and is often observed as a broad singlet. The exact position is dependent on the solvent, concentration, and the electronic nature of the substituents on the triazine ring and the amino group. In some cases, these signals may be exchangeable with D₂O.
-
Aromatic/Heteroaromatic Protons: Protons on aromatic or other heteroaromatic rings attached to the triazine core will appear in their characteristic regions (typically δ 6.5 - 8.5 ppm), with multiplicities determined by the substitution pattern.
-
Alkyl Protons: Protons on alkyl substituents will resonate in the upfield region (typically δ 0.8 - 4.5 ppm). The chemical shift is influenced by the proximity to the nitrogen atoms and the triazine ring. For instance, protons on a carbon adjacent to a nitrogen atom (e.g., -N-CH₂-) will be deshielded and appear at a higher chemical shift.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound Analogs
| Compound/Analog Structure | Solvent | Key ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities | Reference | | :--- | :--- | :--- | | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid | DMSO-d₆ | 8.13 (t, 1H, N-H), 3.91 (d, 2H, CH₂), 3.83 (s, 3H, O-CH₃), 3.80 (s, 3H, O-CH₃) |[1] | | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | DMSO-d₆ | 8.03 (d, 1H, N-H), 4.21 (t, 1H, α-CH), 3.84 (s, 3H, O-CH₃), 3.81 (s, 3H, O-CH₃), 2.13 (octet, 1H, CH), 0.95 (d, 3H, CH₃), 0.94 (d, 3H, CH₃) |[1] | | N-(2-chlorophenyl)-4-morpholino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine hydrochloride | DMSO-d₆ | 9.78 (s, 1H, NH), 7.87 (d, 1H, Ar-H), 7.54 (d, 1H, Ar-H), 7.41-7.31 (m, 5H, Ar-H), 7.23 (t, 1H, Ar-H), 7.08 (s, 1H, Ar-H), 4.06 (s, 4H, piperazine-CH₂), 3.77 (s, 4H, morpholine-CH₂), 3.66 (t, 4H, morpholine-CH₂), 3.39 (t, 4H, piperazine-CH₂) |[2] | | N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine | DMSO-d₆ | 9.60 (t, 1H, NH), 7.28-7.31 (m, 5H, Ar-H), 4.49-4.53 (m, 2H, CH₂) |[3] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR is instrumental in determining the carbon framework of the molecule. For this compound analogs, key features include:
-
Triazine Ring Carbons: The carbon atoms within the 1,3,5-triazine ring are highly deshielded and typically resonate in the range of δ 160 - 175 ppm. The exact chemical shifts are sensitive to the nature of the substituents on the ring.
-
Carbonyl Carbons: If the analog contains a carbonyl group (e.g., in an amide or ester side chain), its signal will appear in the downfield region, typically between δ 160 - 180 ppm.
-
Aromatic/Heteroaromatic Carbons: Carbons of attached aromatic or heteroaromatic rings will have signals in the δ 110 - 150 ppm range.
-
Alkyl Carbons: Carbons in alkyl chains will appear in the upfield region of the spectrum (δ 10 - 60 ppm).
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound Analogs
| Compound/Analog Structure | Solvent | Key ¹³C NMR Chemical Shifts (δ, ppm) | Reference | | :--- | :--- | :--- | | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid | DMSO-d₆ | 172.36, 172.25, 171.8, 168.56 (Triazine C, C=O), 54.75, 54.63 (O-CH₃), 40.67 (CH₂) |[1] | | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | DMSO-d₆ | 173.68, 172.28, 168.48 (Triazine C, C=O), 60.24 (α-CH), 54.76, 54.65 (O-CH₃), 29.94 (CH), 19.73, 19.11 (CH₃) |[1] | | N-(2-chlorophenyl)-4-morpholino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine hydrochloride | DMSO-d₆ | 158.01, 147.49 (Triazine C), 133.83, 129.60, 129.40, 127.48, 126.62, 126.54, 126.09, 122.92, 118.03 (Ar-C), 65.65 (morpholine-CH₂), 50.05 (piperazine-CH₂), 44.11, 42.33 (piperazine-CH₂) |[2] | | Methyl 4-((4,6-bis(phenylamino)-1,3,5-triazin-2-yl)amino)benzoate | DMSO-d₆ | 166.56, 164.52, 164.42 (Triazine C, C=O), 145.35, 140.19, 130.41, 129.34, 128.96, 122.82, 121.16, 119.57 (Ar-C), 52.35 (O-CH₃) |[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound analogs, characteristic absorption bands include:
-
N-H Stretching: Amine N-H stretching vibrations typically appear as one or two bands in the region of 3100-3500 cm⁻¹. The exact position and shape depend on hydrogen bonding.
-
C=N Stretching (Triazine Ring): The stretching vibrations of the C=N bonds within the triazine ring are characteristic and usually appear in the 1500-1600 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibrations of the amine substituent and within the triazine ring can be found in the 1200-1400 cm⁻¹ range.
-
C=O Stretching: If a carbonyl group is present, a strong absorption band will be observed in the 1650-1750 cm⁻¹ region.
Table 3: Representative IR Spectroscopic Data for this compound Analogs
| Compound/Analog Structure | Sample Phase | Key IR Absorption Bands (cm⁻¹) | Reference | | :--- | :--- | :--- | | Melamine (1,3,5-Triazine-2,4,6-triamine) | Solid | 3000-3500 (-NH₂ stretching), 1643 (triazine ring), 1433-1533 (C-N stretching), 1022, 810 (triazine ring) |[4] | | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid | KBr | 3574-2522 (br, OH, acid), 3255 (NH, amine), 1725 (C=O, acid) |[1] | | 4-((4,6-dimorpholino-1,3,5-triazin-2-yl)amino)benzoic acid | KBr | 3700-2500 (br, OH, acid), 3438 (NH, amine), 1711 (C=O, acid) |[3] | | N-(4-morpholino-1,3,5-triazin-2-yl)benzamide | KBr | 3172 (N-H), 2910, 2853 (C-H), 1717 (C=O), 1610, 1534 (C=N, C=C) |[5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique used for volatile and thermally stable compounds.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed is the molecular ion peak. Its m/z value gives the molecular weight of the compound. Due to the "nitrogen rule," compounds with an odd number of nitrogen atoms will have an odd nominal molecular weight.
-
Fragmentation Pattern: The triazine ring is relatively stable, but fragmentation can occur at the substituent bonds. Common fragmentation pathways involve the loss of substituents from the triazine core. The fragmentation pattern can provide valuable structural information.
Table 4: Mass Spectrometry Data for a Representative 1,3,5-Triazine
| Compound | Ionization Method | Molecular Formula | Molecular Weight | Key m/z values | Reference | | :--- | :--- | :--- | :--- | :--- | | 1,3,5-Triazine | EI | C₃H₃N₃ | 81.08 | 81 (M⁺), 54, 27 |[6] | | Melamine (1,3,5-Triazine-2,4,6-triamine) | EI | C₃H₆N₆ | 126.12 | 126 (M⁺), 85, 68, 43 |[7] |
Experimental Protocols
Accurate and reproducible spectroscopic data acquisition relies on standardized experimental procedures.
NMR Spectroscopy (¹H and ¹³C)
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition (¹H NMR):
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically -1 to 13 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to one peak per unique carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0 to 220 ppm).[8]
-
A sufficient number of scans is required due to the low natural abundance of ¹³C. A relaxation delay (d1) of 1-2 seconds is common for qualitative spectra.[8]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Perform baseline correction to ensure accurate integration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology (for solid samples using KBr pellet method):
-
Sample Preparation:
-
Grind 1-2 mg of the solid this compound analog with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.[9]
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract the spectral contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
Methodology:
-
Sample Introduction: Introduce a small amount of the volatile and thermally stable this compound analog into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC) for samples that are amenable to GC separation.[10]
-
Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).[6][11]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Biological Signaling Pathways
This compound analogs are of significant interest in drug development due to their ability to interact with various biological targets, often modulating key signaling pathways implicated in diseases such as cancer.
Several studies have highlighted the potential of these compounds as inhibitors of protein kinases, which are crucial regulators of cellular processes. For example, derivatives of 1,3,5-triazine have been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a pathway that is frequently dysregulated in cancer and promotes cell proliferation, survival, and growth.[12][13] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[12]
Furthermore, some 1,3,5-triazine analogs have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] The EGFR signaling pathway plays a critical role in cell proliferation and its overactivation is a hallmark of many cancers. By blocking EGFR activity, these compounds can halt uncontrolled cell growth.[3] Another important target for some triazine derivatives is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and consequently for cell division.[14]
The ability of this compound analogs to target multiple signaling pathways underscores their potential as multi-targeted therapeutic agents in the treatment of complex diseases like cancer.
Visualizations
The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and a simplified representation of a signaling pathway targeted by this compound analogs.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound analogs.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experiment: Fourier-Transform-Infrared-Spectroscopy on Solids [home.uni-leipzig.de]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2009093981A1 - Triazine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
The Potential of 1,3,5-Triazine Derivatives as Potent Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide delves into the significant potential of 1,3,5-triazine derivatives as inhibitors of key kinases involved in cellular signaling pathways critical to cancer progression and other diseases. This document provides a comprehensive overview of their mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to 1,3,5-Triazine Derivatives as Kinase Inhibitors
The 1,3,5-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, offers a versatile template for the design of targeted therapies.[1] Its unique electronic properties and the ability to be functionalized at three distinct positions allow for the development of compounds with high affinity and selectivity for the ATP-binding sites of various kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Several 1,3,5-triazine derivatives have shown potent inhibitory activity against critical kinases such as Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), Epidermal Growth Factor Receptor (EGFR), and Focal Adhesion Kinase (FAK).[3][4][5]
Key Kinase Targets and Signaling Pathways
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a frequent event in a wide range of human cancers.[6][7] Consequently, targeting key components of this pathway, such as PI3K and mTOR, has become a major focus of anticancer drug development.[3][8]
Several 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K and mTOR. For instance, some derivatives have demonstrated dual inhibitory action against both PI3Kα and mTOR, effectively shutting down the signaling pathway.[3] Western blot analysis has confirmed that these compounds can significantly suppress the phosphorylation of downstream effectors like Akt, further validating their on-target activity.[3][8]
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to cell proliferation, survival, and migration.[9] Overexpression or activating mutations of EGFR are common in various epithelial tumors, making it a well-established target for cancer therapy.[9] Certain 1,3,5-triazine-based pyrazoline derivatives have been identified as potent EGFR inhibitors.[10]
The FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival.[4] It is often overexpressed in metastatic cancers.[11] Imidazo[1,2-a][3][8][10]triazines are a class of compounds that have shown potent inhibitory activity against FAK, with some exhibiting IC50 values in the nanomolar range.[12]
Quantitative Data on Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of representative 1,3,5-triazine derivatives against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of 1,3,5-Triazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 13 | PI3Kα | 1.2 | [13] |
| Compound 6h | PI3Kα | - | [8] |
| PKI-587 (26) | PI3K/mTOR | - | [14] |
| Compound 1d | EGFR-TK | 0.44 | [9] |
| Compound 13c | EGFR-TK | - | [15] |
| Unnamed Imidazo[1,2-a][3][8][10]triazine | FAK | 50 | [12] |
| Compound 6 | PI3Kγ | 6900 | [6] |
Table 2: Anti-proliferative Activity of 1,3,5-Triazine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 13 | HCT-116 | Colon Cancer | 0.83 | [13] |
| 13 | U87-MG | Glioblastoma | 1.25 | [13] |
| Compound 13g | A549 | Lung Cancer | - | [3] |
| Compound 13g | MCF-7 | Breast Cancer | - | [3] |
| Compound 13g | Hela | Cervical Cancer | - | [3] |
| Compound 6h | HeLa | Cervical Cancer | - | [8] |
| Compound 13c | MCF-7 | Breast Cancer | 8.04 | [15] |
| Compound 13c | A549 | Lung Cancer | 12.24 | [15] |
| Unnamed s-triazine hydrazone derivative (11) | MCF-7 | Breast Cancer | 1.0 | [16] |
| Unnamed s-triazine hydrazone derivative (11) | HCT-116 | Colon Cancer | 0.98 | [16] |
Experimental Protocols
General Synthesis of 2,4,6-Trisubstituted 1,3,5-Triazines
The synthesis of 1,3,5-triazine derivatives typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and readily available starting material. The three chlorine atoms can be sequentially substituted by various nucleophiles under controlled temperature conditions, allowing for the construction of a diverse library of compounds.
A general procedure involves the dropwise addition of a solution of the first nucleophile to a stirred solution of cyanuric chloride in a suitable solvent (e.g., acetone, THF) at 0-5 °C. After completion of the first substitution, the second nucleophile is added at a slightly elevated temperature (e.g., room temperature), followed by the third nucleophile at a higher temperature (e.g., reflux). The progress of the reaction is monitored by thin-layer chromatography (TLC). The final product is then isolated and purified, typically by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized 1,3,5-triazine derivatives against their target kinases is typically evaluated using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The assay is performed in a 96-well plate format. The compound of interest, the target kinase, its substrate, and ATP are incubated together. The reaction is then stopped, and the amount of ADP produced is quantified by a luminescence-based detection method. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from a dose-response curve.
Cell Viability (MTT) Assay
The anti-proliferative effects of the 1,3,5-triazine derivatives on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,3,5-triazine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Western Blot Analysis
Western blotting is employed to investigate the effect of the 1,3,5-triazine derivatives on the expression and phosphorylation status of key proteins within the targeted signaling pathways.
Protocol:
-
Cell Lysis: Cancer cells are treated with the compound for a specific duration and then lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.
Conclusion and Future Directions
1,3,5-triazine derivatives represent a highly promising class of kinase inhibitors with significant potential for the development of novel anticancer therapies. Their synthetic accessibility and the tunability of their structure allow for the optimization of potency, selectivity, and pharmacokinetic properties. The data presented in this guide highlights the effectiveness of these compounds against key cancer-related kinases and their ability to inhibit the proliferation of various cancer cell lines.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To further refine the design of more potent and selective inhibitors.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety of lead compounds in animal models.
-
Exploration of Novel Kinase Targets: To broaden the therapeutic applications of the 1,3,5-triazine scaffold.
-
Development of Drug Delivery Systems: To enhance the bioavailability and tumor-targeting capabilities of these compounds.
By continuing to explore the vast chemical space of 1,3,5-triazine derivatives, the scientific community can unlock their full potential in the fight against cancer and other kinase-driven diseases.
References
- 1. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. researchgate.net [researchgate.net]
- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
The Isosteric Relationship Between Triazines and Purines: A Technical Guide for Drug Discovery
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The principle of isosterism, the substitution of an atom or group of atoms in a molecule with another having similar physical and chemical properties, is a cornerstone of modern medicinal chemistry. This guide delves into the critical isosteric relationship between triazine and purine scaffolds, a strategy that has yielded significant advancements in the development of novel therapeutics. Purines are ubiquitous in nature, forming the backbone of nucleic acids and acting as key signaling molecules, making them attractive targets for drug intervention. However, their inherent metabolic pathways can lead to challenges in drug development. Triazine-based bioisosteres offer a compelling alternative, often mimicking the biological activity of their purine counterparts while exhibiting improved metabolic stability and other desirable pharmacokinetic properties.
Structural Similarities and Isosteric Replacement
The structural analogy between purines and various triazine-fused heterocyclic systems is the foundation of their isosteric relationship. The nitrogen atoms in the triazine ring mimic the hydrogen bonding capabilities of the purine core, allowing them to interact with similar biological targets. One of the most explored classes of purine isosteres are the pyrazolo[1,5-a]-1,3,5-triazines, which have been successfully developed as potent inhibitors of various kinases.[1][2] The replacement of a carbon atom in the purine ring with a nitrogen atom to form a triazine analog can significantly alter the electronic distribution and metabolic stability of the molecule.[3]
Caption: Isosteric replacement of a purine with a pyrazolo[1,5-a]-1,3,5-triazine.
Comparative Quantitative Data: Triazine vs. Purine Analogs
The isosteric replacement of purines with triazines has led to the development of compounds with enhanced biological activity. A notable example is the development of pyrazolo[1,5-a]-1,3,5-triazine analogs of the cyclin-dependent kinase (CDK) inhibitor (R)-roscovitine.[1][2][4] These analogs have demonstrated significantly higher potency in inhibiting various CDKs and inducing cell death in a wide range of human tumor cell lines.[1][2]
| Compound | Target Kinase | IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| (R)-Roscovitine (Purine) | CDK1/cyclin B | 0.20 | NCI-60 Panel | >10 | [1] |
| CDK2/cyclin A | 0.04 | ||||
| CDK5/p25 | 0.05 | ||||
| CDK7/cyclin H | 0.48 | ||||
| CDK9/cyclin T | 0.16 | ||||
| GP0210 (Pyrazolo[1,5-a]-1,3,5-triazine) | CDK1/cyclin B | 0.035 | NCI-60 Panel | 1.8 | [1] |
| CDK2/cyclin A | 0.007 | ||||
| CDK5/p25 | 0.009 | ||||
| CDK7/cyclin H | 0.18 | ||||
| CDK9/cyclin T | 0.03 |
Experimental Protocols
The synthesis and evaluation of triazine-based purine isosteres involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
General Synthesis of Pyrazolo[1,5-a]-1,3,5-triazine Derivatives
The synthesis of pyrazolo[1,5-a]-1,3,5-triazine analogs often involves a multi-step process. A general approach for the synthesis of roscovitine bioisosteres is outlined below.[2]
Caption: General synthetic workflow for pyrazolo[1,5-a]-1,3,5-triazines.
Detailed Protocol:
-
Regioselective Iodination: The starting pyrazolo[1,5-a]-1,3,5-triazine core is subjected to regioselective iodination at the C-8 position using N-iodosuccinimide.[2]
-
Palladium-Catalyzed Coupling: An acetyl group is introduced at the C-8 position via a Stille palladium-catalyzed coupling reaction with n-tributyl(1-ethoxyvinyl)tin.[2]
-
Reduction and Amination: The resulting ketone is reduced, and subsequent substitution reactions are carried out to introduce various amine functionalities at different positions of the scaffold.[2]
In Vitro Kinase Inhibition Assay
To determine the inhibitory potency of the synthesized compounds against target kinases, a common method is the in vitro kinase inhibition assay.[5]
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for a specified time.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Cell Viability and Proliferation Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
Materials:
-
Cancer cell lines (e.g., HCT-116, U-87MG)
-
Complete culture medium
-
Test compounds dissolved in DMSO
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 value.
Signaling Pathways Targeted by Triazine-Based Kinase Inhibitors
Triazine-based purine isosteres have been shown to target various signaling pathways implicated in cancer and other diseases. As potent kinase inhibitors, they can modulate pathways such as the cell cycle regulation pathway by inhibiting CDKs.
Caption: Triazine inhibitors block cell cycle progression by targeting CDKs.
Conclusion
The isosteric replacement of purines with triazine-based scaffolds represents a powerful and validated strategy in drug discovery. This approach has led to the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The versatility of the triazine core allows for extensive chemical modification, enabling the fine-tuning of biological activity against a wide range of therapeutic targets. This technical guide provides a foundational understanding of the principles, quantitative data, and experimental methodologies that underpin the exploration of the triazine-purine isosteric relationship, serving as a valuable resource for researchers dedicated to the design and development of next-generation therapeutics.
References
- 1. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
investigating the antimicrobial and antifungal properties of triazine derivatives
For Immediate Release
[City, State] – [Date] – In the ongoing battle against microbial resistance, the scientific community continues to explore novel chemical scaffolds with the potential for new therapeutic agents. Among these, triazine derivatives have emerged as a promising class of compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. This technical guide provides an in-depth analysis of the antimicrobial and antifungal properties of various triazine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows for researchers, scientists, and drug development professionals.
The versatility of the triazine ring, a six-membered heterocycle containing three nitrogen atoms, allows for extensive chemical modification, leading to a diverse library of compounds with a wide range of biological activities.[1][2][3][4] Research has demonstrated that these derivatives can be effective against a variety of pathogenic bacteria and fungi, including strains that have developed resistance to existing drugs.[5][6]
Quantitative Antimicrobial and Antifungal Activity
The efficacy of triazine derivatives has been quantified using standard microbiological assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zone of inhibition data for representative compounds against various microbial strains, offering a comparative overview of their potency.
Table 1: Antibacterial Activity of Selected Triazine Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2,4,6-trisubstituted-s-triazine (18b) | - | - | - | - | [1] |
| s-triazine-benzenesulfonamide hybrid (11a-d) | - | - | - | - | [1] |
| Imidazo-triazine derivative (3) | - | - | 20 mm (IZ) | - | [7] |
| Pyrimido-triazine derivative (5) | 15.6 | - | 1.95 | 3.91 | [7] |
| Pyrazolotriazine derivative (9) | 3.91 | 3.91 | 1.95 | - | [7] |
| Triazine-based quaternary ammonium salt (VIII) | 62 | - | 62 | 250 | [8] |
| 4-aminoquinoline 1,3,5-triazine derivative | - | - | - | - | [6] |
| Thiazolo[3,2-a][1][9]triazine derivative | - | - | - | - | [10] |
| s-Triazine derivative with dihydropyrimidine scaffold | 3-13 | 3-13 | 3-13 | 3-13 | [10] |
IZ: Inhibition Zone
Table 2: Antifungal Activity of Selected Triazine Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference |
| 2,4,6-trisubstituted-s-triazine (18b) | 3.125 | - | - | [1] |
| 2,4,6-trisubstituted-s-triazine (18c) | - | - | - | [1] |
| 1,3,5-triazine-2,4-diamine (2a) | ~25% inhibition at 32 µg/mL | - | ~25% inhibition at 32 µg/mL | [1] |
| 1,3,5-triazine-2,4-diamine (2b) | - | - | ~30% inhibition at 32 µg/mL | [1] |
| s-triazine-benzenesulfonamide hybrid (11a-d) | 250 | - | - | [1] |
| 4,6-dimethoxy-1,3,5-triazine and chalcone hybrid (15a) | 85 mm (IZ) | - | - | [1] |
| 4,6-dimethoxy-1,3,5-triazine and chalcone hybrid (15b) | - | 85 mm (IZ) | - | [1] |
| Pyrimido-triazine derivative (5) | 7.81 | - | - | [7] |
| Pyrazolotriazine derivative (9) | - | - | - | [7] |
| Thiazole-1,3,5-triazine derivative (5) | Lower than fluconazole | - | - | [11] |
| Thiazole-1,3,5-triazine derivative (9) | Lower than fluconazole | - | - | [11] |
IZ: Inhibition Zone
Experimental Protocols
The determination of antimicrobial and antifungal activity of triazine derivatives involves standardized and reproducible methodologies. The following are detailed protocols for the key experiments cited in the literature.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
a. Preparation of Materials:
-
Test compounds (triazine derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strains grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
b. Procedure:
-
A serial two-fold dilution of the test compounds is prepared in the microtiter plates.
-
The microbial culture is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
The standardized microbial suspension is added to each well of the microtiter plate.
-
Positive (microbes without test compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cup Plate or Agar Well Diffusion Method for Zone of Inhibition
This method is used to qualitatively assess the antimicrobial activity of a compound.[13]
a. Preparation of Materials:
-
Petri dishes containing solidified agar medium (e.g., Mueller-Hinton Agar).
-
Overnight culture of the test microorganism.
-
Sterile cork borer.
-
Test compounds at a known concentration.
b. Procedure:
-
A lawn of the microbial culture is uniformly spread over the surface of the agar plate.
-
Wells or "cups" are created in the agar using a sterile cork borer.
-
A specific volume of the test compound solution is added to each well.
-
The plates are incubated under suitable conditions.
-
The diameter of the clear zone of no microbial growth around each well is measured in millimeters.
Mechanism of Action: A Glimpse into Signaling Pathways
While the exact mechanisms of action for all triazine derivatives are not fully elucidated, some studies have pointed towards specific cellular targets. One of the proposed mechanisms for certain triazine derivatives is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication and transcription.[10]
The inhibition of DNA gyrase leads to the disruption of critical cellular processes, ultimately resulting in bacterial cell death. This mode of action is particularly significant as it targets a pathway distinct from many commonly used antibiotics, suggesting a lower potential for cross-resistance.
Structure-Activity Relationships (SAR)
The antimicrobial and antifungal potency of triazine derivatives is intricately linked to their chemical structure. Structure-activity relationship studies have revealed that the nature and position of substituents on the triazine ring play a crucial role in determining biological activity.[2] For instance, the introduction of specific functional groups can enhance lipophilicity, which may facilitate cell membrane penetration, or introduce cationic charges that promote interaction with negatively charged microbial cell surfaces.[9]
Conclusion and Future Directions
Triazine derivatives represent a versatile and potent class of antimicrobial and antifungal agents. The data presented in this guide highlight their potential to address the growing challenge of antimicrobial resistance. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts, elucidating their detailed mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The continued investigation of this promising chemical scaffold is crucial for the development of the next generation of antimicrobial therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustainable triazine-derived quaternary ammonium salts as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. remedypublications.com [remedypublications.com]
Methodological & Application
Synthesis of Triazines from Cyanuric Chloride: A Detailed Guide for Researchers
Application Notes & Protocols
This document provides detailed protocols for the synthesis of mono-, di-, and trisubstituted 1,3,5-triazine derivatives starting from cyanuric chloride. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and materials science. The synthesis of substituted triazines from cyanuric chloride is a versatile and widely used method, relying on a stepwise nucleophilic aromatic substitution (SNAr) of the chlorine atoms.[1][2][3] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, sequential additions of different nucleophiles by carefully managing the reaction temperature.[4][5][6]
Principle of the Synthesis
The synthesis of substituted 1,3,5-triazines from cyanuric chloride is based on the sequential displacement of its three chlorine atoms by various nucleophiles. This process is highly dependent on temperature, a critical factor for controlling the degree of substitution.[6]
-
First Substitution: Typically carried out at a low temperature, around 0 °C, to yield a monosubstituted dichlorotriazine.[6]
-
Second Substitution: Occurs at room temperature, resulting in a disubstituted monochlorotriazine.[6]
-
Third Substitution: Requires elevated temperatures, often with heating or microwave irradiation, to achieve the fully substituted triazine.[7]
The order of introduction of different nucleophiles is also a crucial aspect, particularly for the synthesis of unsymmetrical triazines.[8]
Experimental Protocols
Caution: Cyanuric chloride is a fuming solid and should be handled with care in a well-ventilated fume hood.[8]
Protocol 1: Synthesis of Monosubstituted Dichlorotriazines
This protocol describes the synthesis of a monosubstituted triazine by reacting cyanuric chloride with a single nucleophile at a controlled low temperature.
Materials:
-
Cyanuric chloride
-
Nucleophile (e.g., an amine or an alcohol)
-
Anhydrous solvent (e.g., acetone, tetrahydrofuran (THF), or dichloromethane)[4][9]
-
Base (e.g., sodium carbonate, potassium carbonate, or N,N-diisopropylethylamine (DIEA))[1][8][9]
-
Crushed ice
-
Distilled water
Procedure:
-
Dissolve cyanuric chloride in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.[9]
-
In a separate flask, dissolve the nucleophile in the same solvent.
-
Slowly add the nucleophile solution dropwise to the stirred cyanuric chloride solution while maintaining the temperature between 0-5 °C.
-
Add the base to the reaction mixture to neutralize the hydrochloric acid generated during the reaction.[9]
-
Continue stirring the reaction mixture at 0-5 °C for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1][8]
-
Once the reaction is complete, pour the mixture into crushed ice to precipitate the product.[8]
-
Filter the precipitate, wash it with cold water, and dry it to obtain the monosubstituted dichlorotriazine.[9]
Protocol 2: Synthesis of Disubstituted Monochlorotriazines
This protocol outlines the synthesis of a disubstituted triazine by reacting a monosubstituted dichlorotriazine with a second nucleophile at room temperature.
Materials:
-
Monosubstituted dichlorotriazine
-
Second nucleophile
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., K₂CO₃)
-
Crushed ice
-
Distilled water
Procedure:
-
Dissolve the monosubstituted dichlorotriazine in an anhydrous solvent in a round-bottom flask.
-
Add the base to the solution while stirring vigorously at room temperature.[8]
-
Dissolve the second nucleophile in the same solvent and add it dropwise to the reaction mixture.[8]
-
Stir the reaction for an extended period (typically 24 hours) at room temperature, monitoring by TLC.[8]
-
After completion, pour the reaction mixture into crushed ice.
-
Filter the resulting precipitate, wash with water, and dry to yield the disubstituted monochlorotriazine.
Protocol 3: Synthesis of Trisubstituted Triazines
This protocol describes the final substitution step to produce a fully substituted triazine, which often requires more forcing conditions.
Materials:
-
Disubstituted monochlorotriazine
-
Third nucleophile
-
Solvent (e.g., THF, DMF, or water)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Heating source (e.g., reflux apparatus or microwave reactor)
-
Crushed ice
-
Distilled water
Procedure:
-
In a suitable reaction vessel, combine the disubstituted monochlorotriazine, the third nucleophile, the base, and the solvent.
-
Heat the reaction mixture under reflux or using a microwave reactor for several hours (e.g., 7-8 hours for reflux, or a few minutes for microwave).[6]
-
Monitor the reaction's completion using TLC.
-
Upon completion, pour the reaction mixture into crushed ice.
-
Filter the precipitate, wash thoroughly with water, and dry to obtain the trisubstituted triazine. The crude product may require further purification by recrystallization or column chromatography.
One-Pot Synthesis of Trisubstituted Triazines
For increased efficiency, a one-pot synthesis can be employed where all three nucleophiles are added sequentially to the same reaction vessel without isolation of the intermediates.[1][2][3] This approach saves time and reduces waste.[1][2] The key to a successful one-pot synthesis is the careful control of reaction conditions, particularly temperature, at each stage of nucleophile addition.[2]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of various substituted triazines from cyanuric chloride.
Table 1: Synthesis of Monosubstituted Dichlorotriazines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxy coumarin | Acetone/10% NaHCO₃ | NaHCO₃ | 0-5 | 2 | 87 | |
| 4-Aminobenzonitrile | Acetone | K₂CO₃ | 0 | 4 | - | [8] |
| Aniline | Methylene chloride | K₂CO₃ | 0-5 | 4 | 71.7 | [10] |
| Various amines | Methylene chloride | Na₂CO₃ | 0-5 | 3 | - | [9] |
Table 2: Synthesis of Disubstituted Monochlorotriazines
| Starting Material | Nucleophile | Solvent | Base | Temperature | Time (h) | Yield (%) | Reference |
| 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | 2-Amino pyrazine | Acetone | K₂CO₃ | Room Temp. | - | 78 | |
| 4,6-Dichloro (1,3,5-triazin-2-yl) aminobenzonitrile | Piperidine | THF | K₂CO₃ | Room Temp. | 24 | - | [8] |
| 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine | Morpholine | THF | DIPEA | Room Temp. | - | - | [6] |
Table 3: Synthesis of Trisubstituted Triazines
| Starting Material | Nucleophile | Solvent | Base | Method | Time | Yield (%) | Reference |
| 4-((4-chloro-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | Various aryl amines | THF | K₂CO₃ | Reflux | 7-8 h | - | |
| 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | 2-phenylethylamine | DMF | Na₂CO₃ | Microwave (50W, 150°C) | 2.5 min | 87 | [6] |
| Disubstituted triazine | Piperazine derivatives | Acetonitrile | DIEA | Room Temp. | 12 h | 34-69 | [1] |
Conclusion
The synthesis of triazines from cyanuric chloride offers a modular and efficient platform for creating a diverse range of compounds with applications in medicinal chemistry and materials science. By carefully controlling the reaction temperature and the sequence of nucleophile addition, researchers can selectively synthesize mono-, di-, and trisubstituted triazines with desired functionalities. The protocols and data presented in this document provide a solid foundation for the successful synthesis and exploration of novel triazine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Application Notes: Microwave-Assisted Green Synthesis of 1,3,5-Triazine Derivatives
Introduction
1,3,5-triazines, often referred to as s-triazines, represent a crucial class of nitrogen-containing heterocyclic compounds. They serve as a core scaffold in numerous biologically active molecules, with applications as anticancer, antimicrobial, antimalarial, and antiviral agents.[1][2] Traditionally, the synthesis of substituted 1,3,5-triazines involves methods like the nucleophilic substitution of cyanuric chloride, which often require careful temperature control and can be time-consuming.[2][3]
The adoption of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of these derivatives, aligning with the principles of green chemistry.[1][4] Microwave irradiation offers direct and efficient heating of the reaction mixture, leading to rapid temperature elevation and significantly accelerated reaction rates.[1] This modern technique presents numerous advantages over conventional heating methods, including drastically reduced reaction times (from hours to minutes), improved reaction yields, and cleaner reaction profiles, which simplify product purification.[1][2][5] Furthermore, microwave-assisted syntheses often allow for solvent-free conditions or a reduction in solvent use, enhancing the energy efficiency and environmental sustainability of the process.[4][6]
These application notes provide detailed protocols for the microwave-assisted green synthesis of 1,3,5-triazine derivatives, tailored for researchers, scientists, and professionals in the field of drug development.
Experimental Protocols
Protocol 1: Synthesis of Tri-Substituted 1,3,5-Triazines via Benzotriazole Chemistry
This protocol details a metal-free, microwave-assisted method for synthesizing tri-substituted 1,3,5-triazines from metformin and substituted benzoyl benzotriazolides.[2] The use of benzotriazole chemistry provides an efficient route to the desired products in excellent yields.[2]
Materials:
-
Substituted Benzoyl Benzotriazolides (e.g., 3a-h as described in the source literature)
-
Metformin (4)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Microwave Synthesizer
-
Standard laboratory glassware
-
Ice
-
Sodium Carbonate
-
Diethyl ether
Procedure:
-
In a suitable microwave reaction vessel, combine the substituted benzoyl benzotriazolide (1 equivalent) and metformin (1 equivalent).
-
Add DMF as the solvent and TEA as a base.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 100 °C for 3 hours.[2]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the crude mixture over ice and stir in a sodium carbonate solution for 15 minutes.[2]
-
Isolate the resulting solid by vacuum filtration.
-
Purify the solid by stirring it in diethyl ether for 30 minutes, followed by vacuum filtration to yield the pure tri-substituted 1,3,5-triazine derivative.[2]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, HRMS).[2]
Protocol 2: Solvent-Free Synthesis of 2,4-Diamino-1,3,5-Triazines
This protocol outlines a solventless, microwave-accelerated solid-state approach for the synthesis of 6-substituted-2,4-diamino-1,3,5-triazines from cyanoguanidine and various nitriles.[6] This method is noted for its efficiency and adherence to green chemistry principles.[6]
Materials:
-
Cyanoguanidine
-
Alkyl-, aryl-, or heteroarylnitriles
-
Microwave Synthesizer
-
Pyrex beaker or suitable microwave reaction vessel
-
Pestle and mortar (optional, for solid reagents)
Procedure:
-
In a Pyrex beaker, thoroughly mix cyanoguanidine (1 equivalent) and the desired nitrile (1 equivalent).
-
Place the open beaker into the microwave synthesizer.
-
Irradiate the mixture with microwave power ranging from 60-90 W for 10-15 minutes. The optimal temperature is typically between 175-205 °C (see Table 1 for specific examples).[6]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) if necessary.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Data Presentation
The following tables summarize quantitative data from representative microwave-assisted synthesis protocols for 1,3,5-triazine derivatives.
Table 1: Microwave-Assisted Synthesis of 6-Substituted-2,4-Diamino-1,3,5-Triazines from Cyanoguanidine and Nitriles. [6]
| R-CN Substituent (R) | Power (W) | Time (min) | Temp (°C) | Yield (%) |
| Phenyl | 90 | 10 | 175 | 83 |
| 4-Methylphenyl | 90 | 10 | 190 | 96 |
| 4-Methoxyphenyl | 90 | 10 | 180 | 71 |
| 4-Nitrophenyl | 90 | 15 | 200 | 74 |
| 4-Chlorophenyl | 90 | 15 | 190 | 74 |
| 2-Furyl | 60 | 10 | 195 | 85 |
| 2-Thienyl | 90 | 10 | 190 | 82 |
| 3-Pyridyl | 90 | 10 | 205 | 83 |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Fluorinated 1,3,5-Triazinanes. [7]
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 10 hours | 62-78 |
| Microwave Irradiation | 3 minutes | 98-99 |
Visualizations
The following diagrams illustrate key workflows and concepts related to the microwave-assisted synthesis of 1,3,5-triazines.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry [mdpi.com]
- 3. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Ultrasound-Assisted Synthesis of Morpholine-Functionalized Triazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of ultrasound irradiation for the efficient and environmentally friendly synthesis of morpholine-functionalized triazine derivatives. This methodology presents a significant improvement over conventional synthetic routes, offering accelerated reaction times, enhanced yields, and adherence to the principles of green chemistry.
Introduction
Morpholine-functionalized triazines are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The conventional synthesis of these compounds often involves lengthy reaction times, high temperatures, and the use of hazardous organic solvents.[2] Ultrasound-assisted synthesis emerges as a powerful alternative, leveraging the phenomenon of acoustic cavitation to overcome these limitations. Acoustic cavitation involves the formation, growth, and implosive collapse of microscopic bubbles in a liquid, generating localized hot spots with extremely high temperatures and pressures.[3] This energy input dramatically enhances mass transfer and accelerates chemical reactions.[4]
Advantages of Ultrasound-Assisted Synthesis
The application of ultrasound in the synthesis of morpholine-functionalized triazines offers several key advantages:
-
Accelerated Reaction Rates: Sonochemical methods can drastically reduce reaction times from several hours to mere minutes.[2]
-
Increased Yields: In many cases, ultrasound irradiation leads to significantly higher product yields compared to traditional heating methods.[2]
-
Green Chemistry: This technique often allows for the use of more environmentally benign solvents, such as water or ethanol-water mixtures, and can sometimes be performed under solvent-free conditions, reducing the generation of hazardous waste.[4][5]
-
Energy Efficiency: Ultrasound provides a more direct and efficient energy transfer to the reacting molecules compared to bulk heating.[3]
-
Operational Simplicity: The experimental setup for ultrasound-assisted synthesis is relatively simple and can be easily implemented in most laboratory settings.[6]
Applications in Drug Development
The 1,3,5-triazine core, functionalized with morpholine moieties, is a privileged scaffold in drug discovery. The morpholine ring is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. These compounds have shown significant potential as:
-
Anticancer Agents: Many morpholine-functionalized triazine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[7] Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/mTOR and EGFR pathways.[7][8]
-
Antimicrobial Agents: The unique structural features of these compounds also confer antimicrobial properties, making them promising candidates for the development of new antibiotics and antifungals.[9]
Quantitative Data Summary
The following tables summarize the comparative data for the synthesis of various morpholine-functionalized triazines using conventional versus ultrasound-assisted methods, highlighting the significant improvements offered by the latter.
| Compound | Method | Solvent(s) | Catalyst/Base | Temperature (°C) | Time | Yield (%) | Reference |
| 2,4,6-Tris(morpholino)-1,3,5-triazine | Conventional | Acetone | - | 40 | - | 98 | [10] |
| 4,6-Disubstituted-1,3,5-triazine hydrazone derivatives | Conventional | Ethanol | Acetic acid | Reflux | 4–5 h | - | [2] |
| Ultrasound | Ethanol | Acetic acid | 40 | 30–60 min | up to 96 | [2] | |
| N2,N4,N6-tris((pyridin-2-ylamino)methyl)-1,3,5-triazine-2,4,6-triamine | Conventional | Ethanol | - | Reflux | 5–6 h | 69 | [2] |
| Ultrasound | Ethanol | - | Room Temperature | 30–35 min | 84 | [2] | |
| Various 1,3,5-triazine derivatives | Ultrasound | Water | Sodium Carbonate | - | 5 min | >75 | [2] |
Experimental Protocols
This section provides detailed methodologies for the ultrasound-assisted synthesis of mono-, di-, and tri-substituted morpholine-functionalized triazines starting from cyanuric chloride.
Protocol 1: Synthesis of 2-Morpholino-4,6-dichloro-1,3,5-triazine
-
Reagents and Equipment:
-
Cyanuric chloride
-
Morpholine
-
Acetone
-
Sodium bicarbonate (NaHCO₃)
-
Ultrasound bath or probe sonicator
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure: a. In a round-bottom flask, dissolve cyanuric chloride (1 equivalent) in acetone. b. Cool the solution to 0-5 °C using an ice bath. c. In a separate beaker, prepare a solution of morpholine (1 equivalent) and sodium bicarbonate (1 equivalent) in water. d. Add the morpholine solution dropwise to the stirred solution of cyanuric chloride while maintaining the temperature between 0-5 °C. e. Subject the reaction mixture to ultrasound irradiation for 15-30 minutes. f. Monitor the reaction progress using Thin Layer Chromatography (TLC). g. Upon completion, pour the reaction mixture into ice-cold water. h. Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the product.
Protocol 2: Synthesis of 2,4-Dimorpholino-6-chloro-1,3,5-triazine
-
Reagents and Equipment:
-
2-Morpholino-4,6-dichloro-1,3,5-triazine
-
Morpholine
-
Acetone
-
Sodium bicarbonate (NaHCO₃)
-
Ultrasound bath or probe sonicator
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure: a. In a round-bottom flask, suspend 2-morpholino-4,6-dichloro-1,3,5-triazine (1 equivalent) in acetone. b. In a separate beaker, prepare a solution of morpholine (1 equivalent) and sodium bicarbonate (1 equivalent) in water. c. Add the morpholine solution to the suspension of the mono-substituted triazine. d. Heat the reaction mixture to 35-45 °C and subject it to ultrasound irradiation for 30-60 minutes. e. Monitor the reaction progress using TLC. f. After completion, remove the acetone under reduced pressure. g. Add cold water to the residue to precipitate the product. h. Filter the solid, wash with water, and dry to yield the di-substituted product.
Protocol 3: Synthesis of 2,4,6-Tris(morpholino)-1,3,5-triazine
-
Reagents and Equipment:
-
Cyanuric chloride
-
Morpholine
-
Acetone or Water
-
Ultrasound bath or probe sonicator
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure: a. In a round-bottom flask, dissolve cyanuric chloride (1 equivalent) in acetone. b. Add morpholine (3 equivalents) to the solution. c. Subject the mixture to ultrasound irradiation at a slightly elevated temperature (e.g., 40 °C) for 1-2 hours.[10] d. Alternatively, for a greener approach, conduct the reaction in water with a phase-transfer catalyst like TBAB and sodium carbonate as a base under ultrasound irradiation for as little as 5 minutes.[2][5] e. Monitor the reaction by TLC until the starting material is consumed. f. Remove the solvent under reduced pressure. g. Add water to the residue, filter the precipitate, wash thoroughly with water, and dry to obtain 2,4,6-tris(morpholino)-1,3,5-triazine.[10]
Characterization: The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm their structure and purity.[10][11]
Visualizations
Experimental Workflow
Caption: General workflow for the ultrasound-assisted synthesis of morpholine-functionalized triazines.
Potential Anticancer Signaling Pathway Inhibition
Caption: Inhibition of EGFR and PI3K/mTOR signaling pathways by morpholine-functionalized triazines.
References
- 1. researchgate.net [researchgate.net]
- 2. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. 2,4,6-tris(morpholino)-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
Application Note: Quantification of Triazine Compounds in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazine herbicides are widely used in agriculture and their presence in biological systems is a significant concern for human health and environmental safety. Accurate and sensitive quantification of these compounds in biological matrices such as urine, plasma, and serum is crucial for exposure assessment and toxicological studies. This application note provides a detailed protocol for the quantification of common triazine compounds (e.g., atrazine, simazine, ametryn) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein offers high selectivity and sensitivity, making it suitable for routine monitoring and research applications.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid, Ammonium Acetate.
-
Standards: Analytical standards of triazine compounds (e.g., atrazine, simazine, ametryn) and their corresponding isotopically labeled internal standards (e.g., Atrazine-d5).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18), liquid-liquid extraction solvents (e.g., chloroform, dichloromethane), protein precipitation reagents (e.g., acetonitrile).
-
Biological Matrices: Human urine, plasma, or serum.
Sample Preparation
The choice of sample preparation technique depends on the complexity of the biological matrix and the desired level of sensitivity. Three common methods are described below.
1. Solid Phase Extraction (SPE) for Urine Samples [1][2]
-
Sample Pre-treatment: Thaw frozen urine samples and homogenize by shaking.[1] Dilute the urine sample with acetonitrile (1:2 v/v) and then further dilute with Milli-Q water.[1]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 10 mL of methanol followed by 5 mL of Milli-Q water.[1]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.[1]
-
Washing: Wash the cartridge with 5 mL of Milli-Q water to remove interfering substances.[1]
-
Elution: Elute the retained triazine compounds with 3 mL of chloroform or another suitable organic solvent.[1]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples [3]
-
Protein Precipitation: To a known volume of plasma or serum, add a protein precipitating agent like acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Extraction: Transfer the supernatant to a clean tube. Adjust the pH if necessary and add an immiscible organic solvent such as dichloromethane.[4][5]
-
Phase Separation: Vortex the mixture vigorously and centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully collect the organic layer containing the triazine compounds.
-
Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
3. Protein Precipitation (PPT) for Plasma/Serum Samples
-
Precipitation: Add three volumes of cold acetonitrile to one volume of plasma or serum.
-
Vortexing and Centrifugation: Vortex the mixture for 1-2 minutes and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is commonly used for the separation of triazine compounds.[6][7][8]
-
Mobile Phase: A gradient elution using a binary mobile phase consisting of water with an additive (e.g., 0.1% formic acid or ammonium acetate) as mobile phase A and an organic solvent like acetonitrile or methanol with the same additive as mobile phase B is typical.[9][10][11][12] Adjusting the mobile phase pH to 2.5-3.5 with formic acid can improve peak shape for basic triazine compounds.[10]
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[1][9][11]
-
Injection Volume: 5-20 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for triazine analysis.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[8] This involves monitoring specific precursor ion to product ion transitions for each triazine compound and its internal standard.
-
Ionization Parameters: The specific parameters such as capillary voltage, gas temperature, and gas flow should be optimized for the particular instrument being used.[11]
Data Presentation
The following table summarizes the quantitative performance data for the analysis of various triazine compounds in different biological matrices, compiled from multiple sources.
| Compound | Matrix | Sample Preparation | LOQ | Linearity (r²) | Recovery (%) | Reference |
| Atrazine | Urine | SPE | 20 µg/L | >0.99 | 90-105 | [1] |
| Simazine | Urine | SPE | 20 µg/L | >0.99 | 85-100 | [1] |
| Ametryn | Urine | SPE | 40 µg/L | >0.99 | 92-108 | [1] |
| Atrazine | Water | Direct Injection | 0.25 ng/mL | 0.9982 | N/A | [9] |
| Simazine | Water | Direct Injection | 0.25 ng/mL | >0.996 | N/A | [9] |
| Propazine | Water | Direct Injection | 0.25 ng/mL | >0.996 | N/A | [9] |
| Atrazine | Soil | QuEChERS | 0.03 ng/g | >0.99 | 76.6-104.9 | [13] |
| Simazine | Soil | QuEChERS | 0.03 ng/g | >0.99 | 76.6-104.9 | [13] |
N/A: Not Available in the cited source.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of triazine compounds in biological samples.
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. NEMI Method Summary - O-3106-93 [nemi.gov]
- 5. Detection of Atrazine and Simazine in Ground Water of Delhi using High Performance Liquid Chromatography with Ultraviolet Detector [cwejournal.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. halocolumns.com [halocolumns.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. uned.ac.cr [uned.ac.cr]
- 12. Quantification of Triazine Pesticides in Water by LC/MS/MS | Phenomenex [phenomenex.com]
- 13. mdpi.com [mdpi.com]
One-Pot Synthesis of Asymmetrically Trisubstituted 1,3,5-Triazines: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of asymmetrically trisubstituted 1,3,5-triazines. This class of compounds holds significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, antiviral, and kinase inhibitory properties. The methodologies outlined below focus on accessible starting materials and streamlined procedures to facilitate the generation of diverse compound libraries for screening and lead optimization.
Introduction
1,3,5-triazines, also known as s-triazines, are six-membered heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5. Asymmetrically trisubstituted 1,3,5-triazines, featuring three different functional groups on the triazine core, are particularly valuable in drug discovery as they allow for fine-tuning of physicochemical and pharmacological properties. Traditional multi-step syntheses of these compounds can be time-consuming and result in lower overall yields. One-pot methodologies offer a more efficient and atom-economical alternative. The most prevalent and versatile one-pot approach involves the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This method leverages the decreasing reactivity of the triazine ring with each successive substitution, allowing for controlled, stepwise introduction of different nucleophiles.
Applications in Drug Development
Asymmetrically trisubstituted 1,3,5-triazines have emerged as a privileged scaffold in the development of novel therapeutics. Their planar, aromatic core can serve as a versatile platform for the spatial arrangement of various pharmacophoric groups, enabling interactions with a wide range of biological targets. Notably, these compounds have shown promise as:
-
Anticancer Agents: Many 1,3,5-triazine derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[1][2] They have been shown to inhibit various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and RET tyrosine kinase.[3][4][5]
-
Antiviral Compounds: The 1,3,5-triazine scaffold has been incorporated into molecules with significant antiviral activity against a range of viruses.[6]
-
Kinase Inhibitors: The structural features of 1,3,5-triazines make them suitable for targeting the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity.[4][7]
Experimental Protocols
The following protocols describe the one-pot synthesis of asymmetrically trisubstituted 1,3,5-triazines via sequential nucleophilic substitution of cyanuric chloride. This method relies on the temperature-dependent reactivity of the chlorine atoms, with the first substitution occurring at the lowest temperature and the third requiring the highest temperature.
Protocol 1: Sequential Substitution with Three Different Nucleophiles
This protocol outlines a general procedure for the synthesis of a 1,3,5-triazine with three distinct substituents (Nu1, Nu2, and Nu3).
Materials:
-
Cyanuric chloride
-
Nucleophile 1 (Nu1-H)
-
Nucleophile 2 (Nu2-H)
-
Nucleophile 3 (Nu3-H)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Acetonitrile (ACN) or other suitable solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
First Substitution:
-
Dissolve cyanuric chloride (1.0 eq) in ACN in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of Nucleophile 1 (1.0 eq) and DIPEA (1.1 eq) in ACN.
-
Add the solution of Nucleophile 1 and DIPEA dropwise to the cyanuric chloride solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Second Substitution:
-
Once the first substitution is complete, prepare a solution of Nucleophile 2 (1.0 eq) and DIPEA (1.1 eq) in ACN.
-
Add this solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
-
Third Substitution:
-
After the second substitution is complete, add Nucleophile 3 (1.1 eq) and an additional portion of DIPEA (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Upon completion of the third substitution, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired asymmetrically trisubstituted 1,3,5-triazine.
-
Data Presentation
The following table summarizes representative yields for the one-pot synthesis of asymmetrically trisubstituted 1,3,5-triazines using the sequential substitution of cyanuric chloride.
| Entry | Nucleophile 1 (R1) | Nucleophile 2 (R2) | Nucleophile 3 (R3) | Yield (%) |
| 1 | 4-Methoxyphenol | 3-Aminobenzoic acid | 4-Methylaniline | 65 |
| 2 | Thiophenol | Morpholine | Aniline | 58 |
| 3 | 2-Pyridinemethanol | Piperidine | Benzylamine | 62 |
| 4 | 4-Fluorophenol | 4-(Trifluoromethyl)aniline | Cyclohexylamine | 55 |
| 5 | 3,5-Dimethoxyaniline | 2-Chloroaniline | 4-Aminobenzonitrile | 49 |
Yields are representative and may vary depending on the specific nucleophiles and reaction conditions used.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the one-pot synthesis of asymmetrically trisubstituted 1,3,5-triazines via sequential nucleophilic substitution.
Caption: Experimental workflow for the one-pot synthesis.
Signaling Pathway: EGFR Inhibition by 1,3,5-Triazine Derivatives
Certain asymmetrically trisubstituted 1,3,5-triazines have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: EGFR signaling pathway inhibition.
Signaling Pathway: PI3K/mTOR Inhibition by 1,3,5-Triazine Derivatives
The PI3K/Akt/mTOR pathway is another critical signaling cascade in cancer that can be targeted by 1,3,5-triazine derivatives.
Caption: PI3K/mTOR signaling pathway inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
Application of 1,3,5-Triazine Derivatives as Anticancer Agents Against Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the evaluation of 1,3,5-triazine derivatives as potential therapeutic agents for colorectal cancer. The information compiled herein is based on published research and is intended to guide researchers in the screening and mechanistic evaluation of this promising class of compounds.
Introduction
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel and more effective therapeutic strategies. 1,3,5-triazine, a nitrogen-containing heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities. Various derivatives of 1,3,5-triazine have demonstrated potent anticancer properties against a range of human cancers, including colorectal cancer. These compounds have been shown to exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This application note summarizes the anti-colorectal cancer activity of selected 1,3,5-triazine derivatives and provides detailed protocols for their in vitro evaluation.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the cytotoxic activity of various 1,3,5-triazine derivatives against human colorectal cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Morpholine-Functionalized 1,3,5-Triazine Derivatives [1]
| Compound | SW480 IC50 (µM) ± SD | SW620 IC50 (µM) ± SD |
| Compound 5 | >100 | 25.31 ± 1.14 |
| Compound 11 | 10.36 ± 1.15 | 5.85 ± 1.09 |
| 5-Fluorouracil | 15.82 ± 1.11 | 21.74 ± 1.13 |
Table 2: Cytotoxicity of Biguanide-Derived 1,3,5-Triazine Derivatives [2]
| Compound | HCT-116 IC50 (µM) | SW620 IC50 (µM) |
| Compound 2c | 20 - 27 | 20 - 27 |
| Compound 3c | 20 - 27 | 20 - 27 |
| Cisplatin | Comparable to 2c & 3c | Comparable to 2c & 3c |
Table 3: Cytotoxicity of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives [3]
| Compound | DLD-1 IC50 (µM) | HT-29 IC50 (µM) |
| Compound 7b | Time and dose-dependent cytotoxicity observed | Time and dose-dependent cytotoxicity observed |
Table 4: Cytotoxicity of Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Derivative [6]
| Compound | DLD-1 IC50 (µM) | HT-29 IC50 (µM) |
| MM-129 | 3.1 | 3.1 |
| 5-Fluorouracil | >10 | >10 |
| Roscovitine | >10 | >10 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific 1,3,5-triazine derivatives and cell lines.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of 1,3,5-triazine derivatives on colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, SW480, DLD-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
1,3,5-triazine derivatives stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the 1,3,5-triazine derivatives in complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v). A vehicle control (medium with the same concentration of DMSO) should be included.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in colorectal cancer cells treated with 1,3,5-triazine derivatives using flow cytometry.
Materials:
-
Colorectal cancer cell lines
-
6-well plates
-
1,3,5-triazine derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the 1,3,5-triazine derivative for the specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of colorectal cancer cells treated with 1,3,5-triazine derivatives.
Materials:
-
Colorectal cancer cell lines
-
6-well plates
-
1,3,5-triazine derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the 1,3,5-triazine derivative as described for the apoptosis assay.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content is measured by the intensity of the PI fluorescence.
-
The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.
Western Blot Analysis of PI3K/Akt/mTOR Signaling Pathway
This protocol provides a framework for investigating the effect of 1,3,5-triazine derivatives on the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116)
-
6-well plates
-
1,3,5-triazine derivatives
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the 1,3,5-triazine derivative for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of certain 1,3,5-triazine derivatives in colorectal cancer cells, focusing on the PI3K/Akt/mTOR signaling pathway and the induction of apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3,5-Triazine Derivatives as DHFR Inhibitors in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, all of which are vital for cell proliferation and survival.[1][2][3] Consequently, DHFR has been a long-standing and validated target for cancer chemotherapy.[1][4][5] Lung cancer, a leading cause of cancer-related mortality worldwide, often exhibits upregulated DHFR activity to sustain rapid tumor growth, making it susceptible to DHFR inhibition.[6]
1,3,5-triazine derivatives have emerged as a promising class of non-classical antifolates that potently inhibit DHFR.[7][8][9][10] These compounds are characterized by their ability to enter cells via passive diffusion, bypassing the resistance mechanisms associated with the reduced folate carrier (RFC) system that transports classical antifolates like methotrexate.[11] This application note provides an overview of the application of 1,3,5-triazine derivatives as DHFR inhibitors for lung cancer research, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation: Efficacy of 1,3,5-Triazine Derivatives
The following tables summarize the in vitro efficacy of various 1,3,5-triazine derivatives against human DHFR and the A549 non-small cell lung cancer cell line.
Table 1: Inhibitory Activity of Dihydro-1,3,5-triazine Derivatives against Human DHFR
| Compound | hDHFR IC50 (nM) | Reference Compound | hDHFR IC50 (nM) | Reference |
| A2 | 7.46 | Methotrexate (MTX) | - | [7] |
| A5 | 3.72 | Methotrexate (MTX) | - | [7] |
| B1 | 6.46 | Methotrexate (MTX) | - | [7] |
| B3 | 4.08 | Methotrexate (MTX) | - | [7] |
| 22 | 2.0 | - | - | [12] |
Table 2: Cytotoxic Activity of 1,3,5-Triazine Derivatives against A549 Lung Cancer Cells
| Compound | A549 IC50 (nM) | Reference Compound | A549 IC50 (nM) | Reference |
| 8e | 50 | Methotrexate (MTX) | - | [13][14][15] |
| 9a | 42 | Methotrexate (MTX) | - | [13][14][15] |
| 10e | 62 | Methotrexate (MTX) | - | [13][14][15] |
| 11e | 28 | Methotrexate (MTX) | - | [13][14][15] |
| 6b | 9,610 | - | - | [16] |
Table 3: In vivo Antitumor Activity of Compound A2 in A549 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |
| Compound A2 | - | Significant | [7] |
Note: Specific dosage and quantitative tumor growth inhibition percentage for compound A2 were not detailed in the abstract.
Signaling Pathways and Experimental Workflows
DHFR Inhibition and Downstream Effects in Lung Cancer
The primary mechanism of action of 1,3,5-triazine derivatives is the competitive inhibition of DHFR. This leads to a depletion of the intracellular tetrahydrofolate pool, which in turn inhibits the synthesis of nucleotides necessary for DNA replication and repair. The disruption of these fundamental cellular processes ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells. Recent studies have also suggested that DHFR inhibition can have broader effects on cellular signaling, including the modulation of STAT3-dependent gene expression and the downregulation of immune checkpoint proteins like CD24, potentially enhancing anti-tumor immunity.[2][6]
Caption: DHFR inhibition by 1,3,5-triazine derivatives disrupts DNA synthesis and modulates signaling pathways.
Experimental Workflow for Evaluating 1,3,5-Triazine Derivatives
The evaluation of novel 1,3,5-triazine derivatives as DHFR inhibitors for lung cancer typically follows a structured workflow, beginning with in silico design and culminating in in vivo efficacy studies.
Caption: A typical workflow for the development of 1,3,5-triazine-based DHFR inhibitors.
Experimental Protocols
Protocol 1: Human DHFR Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of 1,3,5-triazine derivatives against recombinant human DHFR.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5
-
Test compounds (1,3,5-triazine derivatives) dissolved in DMSO
-
Methotrexate (as a positive control)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds and methotrexate in DMSO.
-
In a 96-well plate, add 2 µL of the compound solution at various concentrations. For the control wells, add 2 µL of DMSO.
-
Add 188 µL of a master mix containing the assay buffer, NADPH (final concentration 100 µM), and recombinant human DHFR to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of DHF (final concentration 50 µM) to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of 1,3,5-triazine derivatives on the A549 non-small cell lung cancer cell line.
Materials:
-
A549 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (1,3,5-triazine derivatives) dissolved in DMSO
-
Methotrexate (as a positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight in a CO2 incubator.
-
The next day, treat the cells with various concentrations of the test compounds and methotrexate. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours in the CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To assess the in vivo antitumor efficacy of a lead 1,3,5-triazine derivative in a lung cancer xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
A549 cells
-
Matrigel
-
Lead 1,3,5-triazine derivative
-
Vehicle control (e.g., saline, PEG400)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of A549 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer the lead compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of each mouse every 2-3 days.
-
Continue the treatment for a specified period (e.g., 2-3 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
1,3,5-triazine derivatives represent a versatile and potent class of DHFR inhibitors with significant potential for the treatment of lung cancer. Their ability to overcome common resistance mechanisms, coupled with their demonstrated in vitro and in vivo efficacy, makes them attractive candidates for further preclinical and clinical development. The protocols and data presented herein provide a valuable resource for researchers in the field of oncology and drug discovery to advance the investigation of these promising therapeutic agents.
References
- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancer chemotherapy: targeting folic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in classical and non-classical antifolates as antitumor and antiopportunistic infection agents: part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, in vitro antitumor activity, dihydrofolate reductase inhibition, DNA intercalation and structure-activity relationship studies of 1,3,5-triazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies | CoLab [colab.ws]
Application Notes and Protocols for Nucleophilic Substitution on 2,4,6-Trichloro-1,3,5-Triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, is a versatile and cost-effective reagent widely utilized in organic synthesis. Its three reactive chlorine atoms can undergo sequential nucleophilic substitution, allowing for the controlled introduction of various functional groups. This property makes it a valuable scaffold in the development of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the triazine ring decreases with each successive substitution, enabling the stepwise synthesis of mono-, di-, and tri-substituted derivatives by carefully controlling the reaction temperature.[1][2] Generally, the first substitution occurs at low temperatures (0–5 °C), the second at room temperature, and the third requires heating.[1][3]
This document provides detailed experimental protocols for the nucleophilic substitution on cyanuric chloride, intended for researchers, scientists, and professionals in drug development.
General Principles of Reactivity
The nucleophilic substitution on cyanuric chloride is a cornerstone of triazine chemistry. The electron-withdrawing nature of the nitrogen atoms in the triazine ring makes the carbon atoms susceptible to nucleophilic attack. The key to achieving selective substitution lies in the temperature-dependent reactivity of the chlorinated triazine intermediates.[1]
-
First Substitution: Highly reactive, typically carried out at 0–5 °C to ensure mono-substitution.
-
Second Substitution: Requires milder conditions, often performed at room temperature.
-
Third Substitution: The least reactive step, necessitating elevated temperatures (reflux) to proceed to completion.
The order of nucleophile addition is also crucial, especially when synthesizing unsymmetrical triazines. Generally, less reactive nucleophiles are introduced first, followed by more reactive ones at higher temperatures.
Experimental Protocols
Herein, we provide detailed protocols for the mono-, di-, and tri-substitution of cyanuric chloride with amine nucleophiles. These protocols can be adapted for other nucleophiles such as alcohols and thiols with appropriate modifications to the reaction conditions.
Protocol 1: Synthesis of a Mono-substituted Triazine
This protocol describes the synthesis of a mono-amino-dichloro-triazine derivative.
Materials:
-
2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride)
-
Primary or Secondary Amine (e.g., Aniline)
-
Sodium Carbonate (Na₂CO₃) or Diisopropylethylamine (DIEA)
-
Acetone or Dichloromethane (DCM)
-
Crushed Ice
-
Standard laboratory glassware
-
Magnetic stirrer with cooling bath
Procedure:
-
Dissolve cyanuric chloride (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0–5 °C using an ice-water bath.
-
In a separate flask, dissolve the amine (1 equivalent) and sodium carbonate (1 equivalent) in acetone.
-
Slowly add the amine solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0–5 °C.
-
Stir the reaction mixture vigorously at 0–5 °C for 2–4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the mono-substituted product.
Quantitative Data Summary for Mono-substitution:
| Reactant | Molar Ratio | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Cyanuric Chloride | 1.0 | 0 - 5 | 2 - 4 | 85 - 95 |
| Amine Nucleophile | 1.0 | - | - | - |
| Base (e.g., Na₂CO₃) | 1.0 | - | - | - |
Protocol 2: Synthesis of a Di-substituted Triazine
This protocol outlines the synthesis of a di-amino-monochloro-triazine derivative starting from the mono-substituted product.
Materials:
-
Mono-substituted triazine derivative
-
Second Primary or Secondary Amine
-
Sodium Carbonate (Na₂CO₃) or Diisopropylethylamine (DIEA)
-
Tetrahydrofuran (THF) or Acetone
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the mono-substituted triazine (1 equivalent) in THF in a round-bottom flask.
-
Add the second amine (1 equivalent) and sodium carbonate (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 12–24 hours.[4][5]
-
Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the di-substituted product. Further purification can be achieved by column chromatography if necessary.
Quantitative Data Summary for Di-substitution:
| Reactant | Molar Ratio | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Mono-substituted Triazine | 1.0 | Room Temperature | 12 - 24 | 70 - 90 |
| Second Amine Nucleophile | 1.0 | - | - | - |
| Base (e.g., Na₂CO₃) | 1.0 | - | - | - |
Protocol 3: Synthesis of a Tri-substituted Triazine
This protocol describes the synthesis of a fully substituted triazine derivative starting from the di-substituted product.
Materials:
-
Di-substituted triazine derivative
-
Third Nucleophile (Amine, Alcohol, or Thiol)
-
Base (e.g., Sodium Carbonate, Potassium Carbonate)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or N,N-Dimethylformamide)
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve the di-substituted triazine (1 equivalent) in a suitable high-boiling solvent like 1,4-dioxane.
-
Add the third nucleophile (1-1.2 equivalents) and a base such as potassium carbonate (1-1.2 equivalents).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the tri-substituted triazine.
Quantitative Data Summary for Tri-substitution:
| Reactant | Molar Ratio | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Di-substituted Triazine | 1.0 | 80 - 110 (Reflux) | 12 - 48 | 60 - 85 |
| Third Nucleophile | 1.0 - 1.2 | - | - | - |
| Base (e.g., K₂CO₃) | 1.0 - 1.2 | - | - | - |
Experimental Workflow Diagram
Caption: Stepwise nucleophilic substitution on cyanuric chloride.
Conclusion
The stepwise nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine is a robust and highly adaptable method for the synthesis of a diverse range of substituted triazines. By carefully controlling the reaction temperature and the order of nucleophile addition, researchers can achieve high yields and selectivity for mono-, di-, and tri-substituted products. The protocols and data presented here provide a solid foundation for scientists and professionals engaged in the design and synthesis of novel triazine-based compounds for various applications, including drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-(triazine-2-yl) amides from Ketones
Application Notes and Protocols: Synthesis of N-([1][2][3]triazine-2-yl) amides from Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-([1][2][3]triazine-2-yl) amides from ketones, a significant transformation in medicinal chemistry and materials science. The 1,3,5-triazine motif is a cornerstone in the development of pharmaceutically active molecules, exhibiting a wide array of biological activities, including antibacterial, anticancer, and antiviral properties.[4][5] This protocol outlines a selective and efficient method for the synthesis of N-([1][2][3]triazine-2-yl) amides through an oxidative C-C bond cleavage reaction of ketones with 2-amino[1][2][3]triazines.[1][2][4]
Reaction Principle
The synthesis proceeds via an oxidative C-C bond cleavage of a ketone in the presence of a 2-amino[1][2][3]triazine. The reaction is typically mediated by a copper catalyst and an iodine source under an oxygen atmosphere.[1][4] The ketone is oxidized, and a subsequent nucleophilic attack by the 2-amino[1][2][3]triazine leads to the formation of an intermediate that undergoes rearrangement and C-C bond cleavage to yield the desired N-([1][2][3]triazine-2-yl) amide and an aldehyde byproduct.[4]
Experimental Protocols
A general procedure for the synthesis of N-([1][2][3]triazine-2-yl) amides has been established and is detailed below.[1]
Materials:
-
Ketone (2.2 equiv.)
-
Copper(II) chloride (CuCl₂) (0.4 equiv.)
-
Iodine (I₂) (1.5 equiv.)
-
1,2-dichlorobenzene (DCB)
-
bis(2-methoxyethyl)ether (diglyme)
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., sealed tube)
-
Oxygen supply
Procedure:
-
To a sealed reaction vessel, add the 2-amino[1][2][3]triazine (0.5 mmol), ketone (1.1 mmol), CuCl₂ (0.20 mmol), and I₂ (0.75 mmol).[1]
-
Add 1,2-dichlorobenzene (2 mL) and bis(2-methoxyethyl)ether (1 mL) to the mixture.[1]
-
Seal the vessel and stir the resulting mixture at 140 °C under an oxygen atmosphere.[1]
-
Monitor the reaction for completion (e.g., by TLC).
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Add 10% aqueous Na₂S₂O₃ solution to quench the excess iodine.[1]
-
Extract the product with ethyl acetate (4 x 20 mL).[1]
-
Combine the organic phases and dry over anhydrous Na₂SO₄.[1]
-
Concentrate the organic phase in vacuo.
-
Purify the crude product by column chromatography to obtain the pure N-([1][2][3]triazine-2-yl) amide.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various N-([1][2][3]triazine-2-yl) amides from different ketone substrates.
| Entry | 2-Amino[1][2][3]triazine | Ketone | Product | Yield (%) |
| 1 | N,N-dimethyl-1,3,5-triazine-2,4-diamine | Acetophenone | N-(4-(dimethylamino)-1,3,5-triazin-2-yl)benzamide | 63 |
| 2 | N,N-dimethyl-1,3,5-triazine-2,4-diamine | 4'-Methylacetophenone | N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-4-methylbenzamide | 65 |
| 3 | N,N-dimethyl-1,3,5-triazine-2,4-diamine | 4'-Methoxyacetophenone | N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-4-methoxybenzamide | 68 |
| 4 | N,N-dimethyl-1,3,5-triazine-2,4-diamine | 3',4'-Dimethylacetophenone | N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-3,4-dimethylbenzamide | 62 |
| 5 | N,N-dimethyl-1,3,5-triazine-2,4-diamine | 4'-Fluoroacetophenone | N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-4-fluorobenzamide | 55 |
| 6 | N,N-dimethyl-1,3,5-triazine-2,4-diamine | 4'-Chloroacetophenone | 4-chloro-N-(4-(dimethylamino)-1,3,5-triazin-2-yl)benzamide | 58 |
| 7 | N,N-dimethyl-1,3,5-triazine-2,4-diamine | 4'-Bromoacetophenone | 4-bromo-N-(4-(dimethylamino)-1,3,5-triazin-2-yl)benzamide | 53 |
| 8 | N,N-dimethyl-1,3,5-triazine-2,4-diamine | 2'-Chloroacetophenone | 2-chloro-N-(4-(dimethylamino)-1,3,5-triazin-2-yl)benzamide | 41 |
| 9 | N,N-dimethyl-1,3,5-triazine-2,4-diamine | 1-(naphthalen-2-yl)ethan-1-one | N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-naphthamide | 51 |
| 10 | N,N-dimethyl-1,3,5-triazine-2,4-diamine | 1-(thiophen-2-yl)ethan-1-one | N-(4-(dimethylamino)-1,3,5-triazin-2-yl)thiophene-2-carboxamide | 45 |
| 11 | N,N-diethyl-1,3,5-triazine-2,4-diamine | Acetophenone | N-(4-(diethylamino)-1,3,5-triazin-2-yl)benzamide | 60 |
| 12 | 4-morpholino-1,3,5-triazin-2-amine | Acetophenone | N-(4-morpholino-1,3,5-triazin-2-yl)benzamide | 57 |
Reaction Conditions: 2-amino[1][2][3]triazine (0.5 mmol), ketone (1.1 mmol), CuCl₂ (0.2 mmol), I₂ (0.75 mmol) in 1,2-DCB (2 mL) and diglyme (1 mL) at 140 °C under O₂. Isolated yields.[1]
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of N-([1][2][3]triazine-2-yl) amides from ketones.
Caption: General workflow for the synthesis of N-([1][2][3]triazine-2-yl) amides.
Proposed Reaction Mechanism
The proposed mechanism for the formation of N-([1][2][3]triazine-2-yl) amides from ketones is depicted below.
Caption: Proposed reaction mechanism for N-([1][2][3]triazine-2-yl) amide synthesis.
References
- 1. Selective Synthesis of N-[1,3,5]Triazinyl-α-Ketoamides and N-[1,3,5]Triazinyl-Amides from the Reactions of 2-Amine-[1,3,5]Triazines with Ketones | MDPI [mdpi.com]
- 2. Selective Synthesis of N-[1,3,5]Triazinyl-α-Ketoamides and N-[1,3,5]Triazinyl-Amides from the Reactions of 2-Amine-[1,3,5]Triazines with Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Selective Synthesis of N-[1,3,5]Triazinyl-α-Ketoamides and N-[1,3,5]Triazinyl-Amides from the Reactions of 2-Amine-[1,3,5]Triazines with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yield for 1,3,5-Triazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome common challenges and improve reaction yields in 1,3,5-triazine synthesis.
Section 1: General Troubleshooting & FAQs
This section addresses broad issues applicable to various 1,3,5-triazine synthesis methods.
Frequently Asked Questions (FAQs)
Q1: My 1,3,5-triazine synthesis reaction is resulting in a very low yield. What are the general factors I should investigate?
A1: Low yields in 1,3,5-triazine synthesis can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in your nitriles, amidines, or cyanuric chloride can lead to unwanted side reactions, consuming your reagents and lowering the yield of the desired product.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many 1,3,5-triazine syntheses are sensitive to these parameters, and non-optimal conditions can lead to decomposition or the formation of byproducts.
-
Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct concentration. Some catalysts are sensitive to air or moisture.
-
Work-up Procedure: The work-up and purification process can be a significant source of product loss. Inefficient extraction or harsh purification conditions can degrade the final product.
Q2: I am observing the formation of multiple products in my reaction, making purification difficult. How can I improve the selectivity?
A2: Improving selectivity often involves fine-tuning the reaction conditions. For syntheses involving stepwise substitutions, such as with cyanuric chloride, precise temperature control is crucial. For other syntheses, like the cyclotrimerization of nitriles, the choice of catalyst and solvent can significantly influence the reaction pathway and minimize the formation of side products.
Q3: Are there greener synthesis alternatives to traditional methods that can also improve yields?
A3: Yes, several green chemistry approaches have been shown to improve both the environmental impact and the efficiency of 1,3,5-triazine synthesis. Microwave-assisted and ultrasound-assisted syntheses, for example, can dramatically reduce reaction times from hours to minutes and often lead to higher yields.[1] The use of alternative solvents like water or solvent-free conditions can also be beneficial.
General Troubleshooting Workflow
Below is a logical workflow for troubleshooting low-yield 1,3,5-triazine synthesis.
Caption: A decision tree for troubleshooting low yields.
Section 2: Synthesis via Substitution of Cyanuric Chloride
The stepwise substitution of chlorine atoms on cyanuric chloride is a common and versatile method for synthesizing unsymmetrically substituted 1,3,5-triazines.
Troubleshooting Guide: Cyanuric Chloride Substitution
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction for the first substitution | 1. Inactive cyanuric chloride (hydrolyzed). 2. Low nucleophilicity of the incoming group. 3. Insufficient base to neutralize HCl byproduct. | 1. Use fresh, dry cyanuric chloride. 2. Use a stronger nucleophile or a more activating solvent. 3. Ensure at least one equivalent of a non-nucleophilic base is present. |
| Formation of di- or tri-substituted products during the first substitution | Reaction temperature is too high. | Maintain a low temperature, typically 0-5 °C, for the first substitution.[2] |
| Reaction stalls after the first or second substitution | 1. Decreased electrophilicity of the triazine ring. 2. Steric hindrance from the already substituted groups. | 1. Increase the reaction temperature for the second (e.g., room temperature to 60 °C) and third (e.g., >80 °C) substitutions.[2] 2. Use a less sterically hindered nucleophile or a higher reaction temperature and longer reaction time. |
| Side reactions with the solvent | The solvent (e.g., an alcohol) is acting as a nucleophile. | Use an inert solvent such as THF, acetone, or dichloromethane. |
Data Presentation: Temperature Control in Stepwise Substitution
The key to controlling the selectivity of substitution on cyanuric chloride is temperature management.
| Substitution Step | Typical Temperature Range (°C) | Rationale |
| First Substitution | 0–5 | The high reactivity of cyanuric chloride allows for substitution at low temperatures, minimizing the risk of multiple substitutions. |
| Second Substitution | 20–60 | After the first substitution, the electron-donating nature of the new substituent deactivates the ring, requiring a higher temperature for the second substitution.[2] |
| Third Substitution | 80 – reflux | The di-substituted triazine is significantly less reactive, necessitating elevated temperatures for the final substitution to proceed.[2] |
Experimental Protocol: Stepwise Synthesis of a Tri-substituted 1,3,5-Triazine
This protocol describes a general procedure for the sequential substitution of three different nucleophiles onto a cyanuric chloride core.
Materials:
-
Cyanuric chloride
-
Nucleophile 1, Nucleophile 2, Nucleophile 3
-
Anhydrous inert solvent (e.g., THF, acetone)
-
Non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
First Substitution:
-
Dissolve cyanuric chloride (1 equivalent) in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve Nucleophile 1 (1.02 equivalents) and DIPEA (1.15 equivalents) in the anhydrous solvent.
-
Add the nucleophile solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
-
Second Substitution:
-
Once the first substitution is complete, add a solution of Nucleophile 2 (1.05 equivalents) and DIPEA (1.15 equivalents) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the mono-substituted intermediate is consumed (as monitored by TLC).
-
-
Third Substitution:
-
Add Nucleophile 3 (1.1 equivalents) and DIPEA (1.15 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring for the disappearance of the di-substituted intermediate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Section 3: Synthesis via Cyclotrimerization of Nitriles
The acid-catalyzed cyclotrimerization of nitriles is a common method for producing symmetrically substituted 1,3,5-triazines.
Troubleshooting Guide: Nitrile Cyclotrimerization
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of the nitrile | 1. Insufficiently strong acid catalyst. 2. Presence of water, which can hydrolyze the nitrile or catalyst. 3. Low reaction temperature or short reaction time. | 1. Use a strong Lewis acid (e.g., ZnCl₂, TiCl₄) or a Brønsted acid (e.g., triflic acid). 2. Ensure anhydrous conditions by using dry solvents and reagents. 3. Increase the temperature and/or extend the reaction time. Microwave irradiation can also be effective. |
| Formation of linear polymers or other byproducts | 1. Incorrect catalyst or reaction conditions. 2. Highly reactive nitrile substrate. | 1. Screen different Lewis acid catalysts. Silica-supported catalysts can sometimes improve selectivity. 2. Run the reaction at a lower temperature or with a less active catalyst. |
| Difficulty in isolating the product | The triazine product may be highly soluble or form a complex with the catalyst. | 1. Optimize the purification method. Recrystallization from a suitable solvent is often effective. 2. During work-up, wash with a solution that can break up the catalyst complex (e.g., a mild aqueous base). |
Data Presentation: Comparison of Catalysts and Conditions for Nitrile Cyclotrimerization
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Triflic Acid | Toluene | 110 | 24 h | Moderate to Good | [3] |
| Y(OTf)₃ | Solvent-free (MW) | Not specified | Short | Good to Excellent | |
| Silica-supported Lewis Acids (e.g., Si(Zn), Si(Ti)) | Solvent-free | 200 | 24 h | Good | [3] |
| Cu(OAc)₂ | Toluene | Reflux | 24 h | Good to Excellent | [4] |
Experimental Protocol: Acid-Catalyzed Cyclotrimerization of a Nitrile
This protocol provides a general method for the synthesis of a symmetrically substituted 1,3,5-triazine from a nitrile starting material.
Materials:
-
Nitrile starting material
-
Anhydrous solvent (e.g., toluene)
-
Lewis acid catalyst (e.g., anhydrous ZnCl₂) or Brønsted acid (e.g., triflic acid)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup:
-
In an oven-dried flask under an inert atmosphere, add the nitrile (1 equivalent) and the anhydrous solvent.
-
Add the acid catalyst (e.g., 10 mol% Lewis acid or 1 equivalent of triflic acid) to the stirred solution.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir for the required time (typically 12-48 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding it to a stirred solution of aqueous sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Section 4: Pinner Triazine Synthesis
The Pinner triazine synthesis is a classic method for preparing 2-hydroxy-4,6-diaryl-s-triazines from the reaction of aryl amidines with phosgene or a phosgene equivalent.
Troubleshooting Guide: Pinner Triazine Synthesis
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired triazine | 1. Hydrolysis of the amidine starting material. 2. Incomplete reaction due to insufficient phosgene or its equivalent. 3. Formation of urea byproducts from the reaction of phosgene with any ammonia present. | 1. Use the amidine salt (e.g., hydrochloride) and a base, or ensure anhydrous conditions. 2. Use a slight excess of the phosgene equivalent (e.g., triphosgene) and ensure it is added slowly to the reaction mixture. 3. Use a purified amidine starting material. |
| Formation of a complex mixture of products | 1. Self-condensation of the amidine. 2. Over-reaction with phosgene. | 1. Control the reaction temperature, keeping it low during the initial addition. 2. Add the phosgene or its equivalent slowly and in a controlled manner. |
| Safety concerns with phosgene | Phosgene is a highly toxic gas. | Use a safer phosgene equivalent such as triphosgene or diphosgene, and always work in a well-ventilated fume hood with appropriate personal protective equipment. |
Pinner Triazine Synthesis Workflow
Caption: Experimental workflow for the Pinner triazine synthesis.
Experimental Protocol: Pinner Synthesis of 2-Hydroxy-4,6-diaryl-s-triazine
Disclaimer: This reaction should only be performed by trained personnel in a well-ventilated fume hood due to the use of phosgene equivalents.
Materials:
-
Aryl amidine hydrochloride
-
Triphosgene (phosgene equivalent)
-
Anhydrous inert solvent (e.g., toluene, THF)
-
Non-nucleophilic base (e.g., triethylamine, DIPEA)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup:
-
In an oven-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend the aryl amidine hydrochloride (2 equivalents) in the anhydrous solvent.
-
Add the non-nucleophilic base (2.2 equivalents) and stir the mixture.
-
-
Addition of Phosgene Equivalent:
-
In a separate flask, dissolve triphosgene (0.34 equivalents) in the anhydrous solvent.
-
Slowly add the triphosgene solution to the stirred amidine suspension over a period of 1-2 hours, maintaining the temperature at 0-10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove any salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the 2-hydroxy-4,6-diaryl-s-triazine.
-
Section 5: Purification Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid 1,3,5-triazine derivatives.
Procedure:
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude triazine in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Column chromatography is used when recrystallization is ineffective or to separate mixtures of similar polarity.
Procedure:
-
TLC Analysis: Determine an appropriate mobile phase (eluent) using TLC. A good starting point for many triazine derivatives is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Run the eluent through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Purification Workflow
Caption: General workflow for the purification of 1,3,5-triazines.
References
troubleshooting poor solubility of substituted 1,3,5-triazine compounds
This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of substituted 1,3,5-triazine compounds, a common challenge encountered by researchers.
Frequently Asked Questions (FAQs)
Q1: Why do many substituted 1,3,5-triazine compounds exhibit poor solubility?
A1: The solubility of 1,3,5-triazine derivatives is influenced by their molecular structure. The core 1,3,5-triazine ring is a polar, heterocyclic aromatic compound with limited water solubility due to its relatively hydrophobic nature.[1] Solubility is further dictated by the nature of the substituents attached to the ring. The introduction of nonpolar, bulky, or hydrogen bond-donating groups can lead to strong intermolecular interactions, such as π-stacking and hydrogen bonding, resulting in the formation of stable crystal lattices that are difficult to dissolve.[2]
Q2: What are the first steps I should take when my triazine compound doesn't dissolve?
A2: Start by assessing the polarity of your compound and applying the "like dissolves like" principle.[1] Attempt to dissolve a small amount in a range of solvents with varying polarities, from nonpolar (e.g., hexane), to polar aprotic (e.g., acetone, acetonitrile, THF), to polar protic (e.g., ethanol, methanol, water).[1][3] If single solvents fail, a binary (two-solvent) system is often the next best step.[4]
Q3: How does pH affect the solubility of my amino-substituted triazine?
A3: The solubility of triazine compounds with basic nitrogen atoms, such as amino or alkylamino groups, is often highly dependent on pH.[5][6] In acidic conditions (lower pH), these nitrogen atoms can become protonated, forming salts that are significantly more soluble in aqueous solutions.[7][8] Conversely, at higher pH, the compound will be in its neutral, less soluble form.[7] For triazines with acidic protons, increasing the pH can form a more soluble salt.
Q4: Can I use surfactants to improve the solubility of my triazine compound?
A4: Yes, surfactants can be effective. They work by reducing the surface tension between the solvent and the compound, and at concentrations above the critical micelle concentration, they can form micelles that encapsulate the hydrophobic triazine derivative, increasing its apparent solubility.[9] Nonionic surfactants like Polysorbates are often preferred as they are generally less irritating than ionic surfactants.[9]
Troubleshooting Guide: Step-by-Step Solutions
Issue: Compound is insoluble in common laboratory solvents.
This is the most frequent challenge. The following workflow provides a systematic approach to finding a suitable solvent or solvent system.
Caption: A logical workflow for troubleshooting the poor solubility of 1,3,5-triazine compounds.
Issue: Compound precipitates out of solution upon cooling or standing.
This often occurs during crystallization or when trying to prepare stock solutions.
-
Cause: The solution is likely supersaturated. The initial dissolution may have been achieved by heating, but the compound's solubility limit is much lower at ambient temperature.
-
Solution 1 (For Crystallization): This is the desired outcome for purification. To improve crystal quality, slow down the cooling process. Dissolve the compound in a minimum amount of a good solvent while hot, then slowly add a "bad" (anti-solvent) until the solution is slightly cloudy. Reheat to clarify and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.[4]
-
Solution 2 (For Stock Solutions): Use a co-solvent system. A co-solvent, which is a water-miscible organic solvent, can reduce the interfacial tension between the aqueous solution and the hydrophobic compound, thereby increasing solubility.[8] Common co-solvents include propylene glycol, ethanol, and polyethylene glycol (PEG).[10]
Issue: Compound is only soluble in undesirable solvents like DMF or DMSO.
While effective, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) have high boiling points, making them difficult to remove, and can sometimes react with compounds like cyanuric chloride.[11]
-
Solution 1: Particle Size Reduction. Decreasing the particle size of your compound increases its surface area-to-volume ratio, which can significantly improve the dissolution rate.[12][13] Techniques include:
-
Solution 2: Complexation. Inclusion complexes can be formed with host molecules, most commonly cyclodextrins.[12][14] The hydrophobic triazine compound (the "guest") fits into the hydrophobic cavity of the cyclodextrin (the "host"), while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[14]
Caption: The mechanism of solubility enhancement using cyclodextrin inclusion complexes.
Quantitative Data on Triazine Solubility
The solubility of triazines is highly dependent on temperature and the presence of co-solvents.
Table 1: Aqueous Solubility of Triazine Pesticides at 100°C
| Compound | Solubility in Pure Water | Solubility with Urea Modifier | Solubility with Ethanol Modifier |
| Atrazine | ~33 mg/L (at 20-25°C) | Doubled | Increased by over an order of magnitude |
| Cyanazine | 5 times more soluble than atrazine | Not specified | Not specified |
| Simazine | 10 times less soluble than atrazine | Not specified | Not specified |
| Data adapted from studies on triazine solubility in subcritical water. The addition of modifiers like urea and ethanol significantly increases solubility at elevated temperatures.[15] |
Table 2: Solubility of Triazine Derivatives in Pure Water (T = 298.15 K)
| Compound | Abbreviation | Solubility (g/kg of water) |
| Cyanuric acid | CA | 2.7 |
| 1,3,5-triacryloylhexahydro-1,3,5-triazine | TR | 10.1 |
| Tris(2-hydroxyethyl)isocyanuric acid | IC | 175.7 |
| Data adapted from a study on triazine-type compounds, showing the significant impact of hydrophilic substituents (like hydroxyethyl groups) on aqueous solubility.[16] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[17]
Objective: To determine the saturation concentration of a triazine compound in a specific solvent system.
Materials:
-
Substituted 1,3,5-triazine compound
-
Selected solvent (e.g., phosphate buffer pH 7.4, water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Add an excess amount of the solid triazine compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with undissolved solid present.
-
Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient time to reach equilibrium, typically 24 to 48 hours.[17]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the solid and liquid phases by centrifuging the samples at high speed (e.g., 10,000 rpm for 10 minutes).[17]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no fine particles are transferred, filter the supernatant through a syringe filter.
-
Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of your analytical method. Analyze the sample using a validated HPLC or LC-MS method to determine the compound's concentration. This concentration represents the equilibrium solubility.
Protocol 2: Recrystallization using a Binary Solvent System
Objective: To purify a solid triazine compound and obtain high-quality crystals, which can also inform on optimal solvent systems.
Materials:
-
Crude triazine compound
-
"Good" solvent (in which the compound is highly soluble when hot)
-
"Bad" anti-solvent (in which the compound is poorly soluble, but is miscible with the "good" solvent)
-
Erlenmeyer flask
-
Hot plate
-
Filter funnel and filter paper
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Addition of Anti-solvent: While the solution is still hot, add the "bad" anti-solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is reaching its saturation point.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent. Common binary solvent pairs include Ethanol/Water, Methanol/Diethyl ether, and Acetone/Hexane.[4]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. brieflands.com [brieflands.com]
- 10. ijpbr.in [ijpbr.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lamar.edu [lamar.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Selective Substitution of Cyanuric Chloride
Welcome to the technical support center for the selective substitution of cyanuric chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How can I selectively control the substitution of the chlorine atoms on cyanuric chloride?
Selective mono-, di-, or tri-substitution of cyanuric chloride is primarily achieved by controlling the reaction temperature. The reactivity of the chlorine atoms decreases after each successive substitution. This is because the introduction of an electron-donating nucleophile increases the electron density of the triazine ring, making it less susceptible to further nucleophilic attack. Consequently, a stepwise increase in temperature is necessary for each subsequent substitution.[1][2][3]
Q2: What are the typical temperature ranges for selective substitution with amines?
While the optimal temperature can vary depending on the nucleophilicity of the amine and the solvent system, a general guideline for the stepwise substitution with amines is as follows:
| Substitution Step | Typical Temperature Range (°C) |
| First Substitution (Mono-) | 0 - 5 |
| Second Substitution (Di-) | 30 - 50 |
| Third Substitution (Tri-) | 70 - 100 |
Source:[1]
It is important to note that some highly reactive amines can lead to di- or even tri-substitution at lower temperatures, while less reactive amines may require higher temperatures.
Q3: What is the general reactivity order for different types of nucleophiles with cyanuric chloride?
The reactivity of nucleophiles with cyanuric chloride is crucial for planning sequential substitutions with different functional groups. Experimental studies have shown the following preferential order of incorporation at 0°C with a base like N,N-diisopropylethylamine (DIEA):
Alcohols > Thiols > Amines [3][4]
This means that when reacting cyanuric chloride with a mixture of these nucleophiles, the alcohol will preferentially react first. To synthesize molecules with different types of substituents, it is often recommended to introduce the oxygen-containing nucleophile first.[3]
Q4: My reaction is showing low or no conversion. What are the potential causes and solutions?
Low or no conversion in a cyanuric chloride substitution reaction can be attributed to several factors:
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Remember that each substitution step requires more energy.[3] |
| Weak Nucleophile | For weakly nucleophilic reactants, consider using a higher reaction temperature, a stronger base, or a longer reaction time.[3] |
| Inappropriate Solvent | Ensure cyanuric chloride is soluble in the chosen solvent. Good solubility is observed in acetone, benzene, chloroform, and tetrahydrofuran (THF).[5][6] |
| Poor Base Selection | The choice of base is critical. Tertiary amines like N,N-diisopropylethylamine (DIEA) or sodium carbonate are commonly used to neutralize the HCl generated during the reaction.[7] Some strong bases can form insoluble adducts with cyanuric chloride.[8] |
Q5: I am observing unexpected side products. What is the most common side reaction and how can I prevent it?
The most common side reaction is the hydrolysis of cyanuric chloride, which leads to the formation of cyanuric acid and hydrochloric acid.[1][3][9] This reaction is exothermic and can be accelerated by increased temperature and the presence of water-miscible solvents.[1][10]
Prevention Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.[3]
-
Control Temperature: Maintain the recommended low temperature for the initial substitution steps. A suspension of cyanuric chloride in ice water is relatively stable for up to 12 hours, but hydrolysis increases significantly at higher temperatures.[1]
-
pH Control: In aqueous systems, the rate of hydrolysis is pH-dependent. Hydrolysis is slower in acidic conditions (pH ≤ 6) and faster in alkaline conditions (pH ≥ 7).[11][12]
Troubleshooting Guide
This section provides a visual workflow for troubleshooting common issues during the selective substitution of cyanuric chloride.
Caption: Troubleshooting workflow for cyanuric chloride substitution.
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution of Cyanuric Chloride
This protocol outlines a general method for the first selective substitution of a chlorine atom on cyanuric chloride.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF).[3][7]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Preparation: In a separate flask, dissolve the desired nucleophile (1 equivalent) and a non-nucleophilic base (1 equivalent, e.g., N,N-diisopropylethylamine - DIEA) in the same anhydrous solvent.[3][13]
-
Addition: Add the nucleophile/base solution dropwise to the stirring cyanuric chloride solution at 0 °C over a period of 15-20 minutes.[3][13]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The first substitution is typically rapid.[3]
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the mono-substituted product. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Stepwise Di-substitution of Cyanuric Chloride
This protocol describes the second substitution, starting from the mono-substituted product.
-
Starting Material: Dissolve the purified mono-substituted dichlorotriazine (1 equivalent) in a suitable anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile).[3][13]
-
Addition of Second Nucleophile: Add the second nucleophile (1.1 to 2 equivalents) followed by an equivalent of base (e.g., DIEA).[3][13]
-
Heating: Warm the reaction mixture to a temperature typically between 30-50 °C. The exact temperature will depend on the reactivity of the second nucleophile.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1 to isolate the di-substituted product.
The logical relationship for a successful stepwise substitution is illustrated in the following diagram:
Caption: Temperature-controlled stepwise substitution of cyanuric chloride.
References
- 1. chemcess.com [chemcess.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanuric chloride | 108-77-0 [chemicalbook.com]
- 6. Blog Cyanuric chloride [2,4,6-Trichloro-1,3,5-triazine] - SYNTHETIKA [synthetikaeu.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyanuric chloride | C3Cl3N3 | CID 7954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CYANURIC CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polar 1,3,5-Triazine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the purification of polar 1,3,5-triazine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of polar 1,3,5-triazine derivatives?
A1: The high polarity of many 1,3,5-triazine derivatives presents several purification challenges:
-
Poor Solubility: These compounds often exhibit limited solubility in common organic solvents used for chromatography, making sample loading and elution difficult.
-
Strong Stationary Phase Interactions: Their polar nature can lead to strong, sometimes irreversible, adsorption to silica gel in normal-phase chromatography. This can result in significant peak tailing, poor resolution, and low recovery of the desired compound.[1]
-
Crystallization Difficulties: High solubility in polar solvents makes crystallization challenging. Instead of forming crystals, these compounds may remain in solution or separate as an oil, a phenomenon known as "oiling out".[1]
-
Co-elution with Polar Impurities: The presence of similarly polar impurities can lead to co-elution during chromatography, making separation difficult to achieve.[1]
Q2: Which purification techniques are most effective for polar 1,3,5-triazine derivatives?
A2: The choice of purification technique depends on the specific properties of the triazine derivative and the nature of the impurities. The most common and effective methods include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the preferred method for highly polar compounds.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for compounds that show little to no retention on traditional C18 reversed-phase columns.[2]
-
Normal-Phase Chromatography (NPC): While challenging due to strong interactions, it can be successful with highly polar mobile phases or deactivated silica gel.
-
Recrystallization: When successful, this method can yield highly pure crystalline material. It often requires careful solvent selection and optimization.
-
Liquid-Liquid Extraction: Useful for initial cleanup to remove highly non-polar or very polar impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of polar 1,3,5-triazine derivatives.
Chromatography Troubleshooting
Issue 1: My polar triazine derivative is not moving from the baseline in normal-phase chromatography (Rf = 0).
-
Possible Cause: The eluent is not polar enough to displace the highly polar compound from the silica gel.
-
Solution:
-
Increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate.
-
For very polar compounds, consider using a more aggressive solvent system. A common approach is to use a mixture of dichloromethane and methanol.[3]
-
Adding a small amount of a polar modifier like ammonium hydroxide in methanol to your eluent can help to displace basic triazine derivatives from the acidic silica gel. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be added to dichloromethane.[3]
-
Issue 2: My polar triazine derivative shows significant peak tailing in HPLC.
-
Possible Cause: Secondary interactions between the polar functional groups of the triazine and the stationary phase, particularly with residual silanol groups on silica-based columns.
-
Solution:
-
Mobile Phase pH Adjustment: For basic triazine derivatives, operating at a low pH (e.g., 2.5-4) can protonate the analyte and reduce interactions with acidic silanol groups.[4]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[4]
-
Employ a Highly Deactivated Column: Use an end-capped column to minimize the number of accessible silanol groups.[4]
-
Consider HILIC: This technique can provide better peak shapes for polar basic compounds due to its different retention mechanism.[4]
-
Issue 3: My polar triazine derivative is not retained on a C18 reversed-phase column.
-
Possible Cause: The compound is too polar and has a higher affinity for the aqueous mobile phase than the non-polar stationary phase.
-
Solution:
-
Use a 100% Aqueous Mobile Phase: If your HPLC system and column are compatible, starting with a 100% aqueous mobile phase may provide sufficient retention.[1]
-
Employ a More Retentive Reversed-Phase Column: Consider using columns with polar-embedded or polar-endcapped stationary phases, which are designed to provide better retention for polar analytes.[1]
-
Switch to HILIC: This is often the most effective solution for compounds that are not retained in reversed-phase chromatography.[1]
-
Crystallization Troubleshooting
Issue 4: My polar triazine derivative "oils out" instead of crystallizing.
-
Possible Cause: The compound is too soluble in the chosen solvent, or the cooling process is too rapid. Impurities can also inhibit crystal formation.
-
Solution:
-
Use a Binary Solvent System: This is a highly effective strategy. Dissolve the compound in a minimum amount of a "good" polar solvent (e.g., ethanol, methanol, or acetone) at an elevated temperature. Then, slowly add a "bad" anti-solvent (e.g., water, diethyl ether, or hexane) until the solution becomes slightly cloudy. Reheat to clarify and then allow it to cool slowly.[1]
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly from a loosely covered container.[1]
-
Vapor Diffusion: Place a solution of your compound in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, promoting crystallization.[1]
-
Induce Crystallization: If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Further Purification: If impurities are suspected to be the cause, an additional chromatographic step may be necessary before attempting recrystallization again.[1]
-
Data Presentation
The following table summarizes the results of a semi-preparative LC purification of two different polar triazine derivatives, demonstrating the significant increase in purity that can be achieved.
| Product ID | Description | Initial Purity (%) | Final Purity (%) | Mobile Phase |
| Product 1 | Triazine derivative with tyrosine | 31.32 | 98.24 | 100 mM NH4HCO3 : Methanol (75:25) |
| Product 2 | Triazine derivative with glutamine | 56.31 | 98.01 | 100 mM NH4HCO3 : Methanol (92.5:7.5) |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Polar Triazine Derivatives
This protocol provides a general procedure for the purification of polar triazine derivatives using flash column chromatography.
-
Solvent System Selection:
-
Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
For highly polar triazines, consider solvent systems such as dichloromethane/methanol or ethyl acetate/methanol. The addition of a small amount of triethylamine (0.1-1%) or ammonium hydroxide can improve the peak shape of basic compounds.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the top of the silica gel bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.[5]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
-
Elution:
-
Begin elution with the predetermined solvent system.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified triazine derivative.
-
Protocol 2: Recrystallization of Polar Triazine Derivatives
This protocol outlines a general procedure for the purification of solid polar triazine derivatives by recrystallization.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various polar solvents (e.g., ethanol, methanol, water, acetone) at room and elevated temperatures.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not suitable, a binary solvent system (a "good" solvent and a "bad" solvent) should be used.
-
-
Dissolution:
-
Place the crude triazine derivative in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent until the compound just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if decolorizing agent was used):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
-
Crystallization:
-
If using a binary solvent system, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cooling in an ice bath can maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualizations
Caption: A decision tree to guide the selection of an appropriate purification method.
Caption: A workflow for troubleshooting common chromatography issues.
References
how to control temperature for sequential C-N bond formation in triazines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the sequential C-N bond formation in triazines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for controlling sequential C-N bond formation on a triazine core?
The selective substitution of leaving groups (typically chlorine) on a 1,3,5-triazine ring is primarily controlled by the decreasing reactivity of the triazine core with each successive substitution. The initial chlorine atom is highly susceptible to nucleophilic attack. Once the first chlorine is replaced, the electron density of the ring increases, reducing the electrophilicity of the remaining carbon-chlorine bonds. Consequently, a higher temperature is required to overcome the increased activation energy for the subsequent substitution.[1] This principle allows for a stepwise substitution by carefully controlling the reaction temperature.[1]
Q2: What are the typical temperature ranges for the sequential substitution of chlorine atoms on cyanuric chloride?
While exact temperatures can vary depending on the nucleophile, solvent, and base, a general guideline for sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride is as follows:
| Substitution Step | Typical Temperature Range (°C) |
| First Substitution | 0–5 |
| Second Substitution | 20–60 |
| Third Substitution | 80 to reflux |
Maintaining a low temperature during the first substitution is crucial to prevent disubstitution.[1] It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time and temperature for each step.[1]
Q3: How do the properties of the amine nucleophile affect the reaction temperature?
The nucleophilicity and steric hindrance of the amine play a significant role:
-
Nucleophilicity: More nucleophilic amines react more readily and can often proceed at lower temperatures. Weaker nucleophiles may require higher temperatures to react.
-
Steric Hindrance: Bulky nucleophiles may require higher temperatures or longer reaction times to overcome steric hindrance.[1]
Q4: Can microwave irradiation be used to control the reaction?
Yes, microwave-assisted synthesis can significantly accelerate SNAr reactions by rapidly heating the reaction mixture to high temperatures.[2] This method can be particularly effective for sluggish reactions, reducing reaction times from hours to minutes and often leading to improved yields and fewer by-products.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the sequential C-N bond formation in triazines.
Issue 1: Poor or No Reaction at Recommended Temperatures
Symptoms:
-
Starting material remains largely unreacted after the recommended reaction time.
-
Low yield of the desired substituted product.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Nucleophilicity | Some nucleophiles are inherently less reactive. Consider using a stronger nucleophile if the synthetic route allows. For alcohols and thiols, conversion to their corresponding alkoxides or thiolates with a suitable base will significantly increase their reactivity. |
| Steric Hindrance | Bulky nucleophiles may require higher temperatures or longer reaction times. Cautiously increase the temperature in small increments (e.g., 10 °C) and monitor the reaction closely for the formation of byproducts.[1] |
| Inappropriate Solvent | Ensure the reactants are soluble and the solvent is stable at the required reaction temperature. For some SNAr reactions, polar aprotic solvents like THF, acetone, or DMF can be beneficial.[1] |
| Base Incompatibility | The base used to neutralize the liberated HCl might be too weak or incompatible with the reactants. Consider using a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sodium carbonate.[1] |
Issue 2: Formation of Di- or Tri-substituted Byproducts in a Monosubstitution Reaction
Symptoms:
-
Multiple spots on TLC indicate the presence of undesired, more highly substituted products.
-
Difficulty in isolating the desired monosubstituted product.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature Too High | Even a slight increase above the optimal temperature can lead to disubstitution. Ensure precise temperature control, especially during the addition of the nucleophile. An ice-salt bath can be used to maintain temperatures below 0 °C. |
| Slow Addition of Nucleophile | Adding the nucleophile too quickly can create localized areas of high concentration, promoting multiple substitutions. Add the nucleophile dropwise over an extended period. |
| Incorrect Stoichiometry | Using more than one equivalent of the nucleophile will lead to the formation of polysubstituted products. Use a slight excess of cyanuric chloride or exactly one equivalent of the nucleophile. |
Issue 3: Lack of Regioselectivity
Symptoms:
-
Formation of a mixture of isomers that are difficult to separate.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Similar Reactivity of Nucleophiles | If the nucleophiles used in a sequential reaction have similar reactivity, a mixture of products can be obtained. The order of addition is crucial. Generally, the most nucleophilic amine should be reacted first at a low temperature. |
| Inappropriate Reaction Conditions | The choice of solvent and base can influence regioselectivity.[2] Experiment with different solvent systems (e.g., polar aprotic vs. nonpolar) and bases to optimize for the desired isomer. |
| Use of Directing Groups | The use of a directing group is an effective strategy to achieve high regioselectivity in C-H activation on the triazine ring.[2] |
Experimental Protocols
Protocol 1: General Procedure for Sequential Three C-N Bond Formation (One-Pot)
This protocol is adapted from a method for the sequential one-pot synthesis of trisubstituted 1,3,5-triazines.[3]
-
First Substitution (0 °C):
-
Purge an oven-dried round-bottom flask with dry N2.
-
Add cyanuric chloride (1 equiv) and anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve the first amine nucleophile (1.02 equiv) and N,N-diisopropylethylamine (DIEA) (1.15 equiv) in anhydrous acetonitrile.
-
Add the amine solution dropwise to the cyanuric chloride solution over 10 minutes at 0 °C.
-
Maintain the reaction at 0 °C for an additional 2 hours.[3]
-
-
Second Substitution (Room Temperature):
-
In a separate vial, dissolve the second amine nucleophile (1.05 equiv) and DIEA (1.15 equiv) in anhydrous acetonitrile.
-
Add this solution rapidly to the reaction flask.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.[3]
-
-
Third Substitution (Elevated Temperature):
-
Add the third amine nucleophile (3 equiv) and DIEA (1.15 equiv) in anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).[3]
-
Protocol 2: Stepwise Synthesis of a Disubstituted s-Triazine
This protocol provides a method for the synthesis of a di-substituted s-triazine with isolation of the monosubstituted intermediate.[4]
Step 1: Synthesis of Monosubstituted Intermediate
-
Dissolve cyanuric chloride (10 mmol) and the first amine (10 mmol) in separate flasks of acetone (50 mL each).
-
Cool both solutions to 0 °C.
-
Add K2CO3 (10 mmol) to the cyanuric chloride solution while stirring vigorously at 0 °C.
-
Add the cold amine solution dropwise to the stirring solution of cyanuric chloride and K2CO3.
-
Stir the reaction for 4 hours at 0 °C. Maintaining the temperature at 0 °C is crucial to avoid double incorporation.[4]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture onto crushed ice.
-
Filter the solid product, wash with distilled water, and dry under high vacuum.
Step 2: Synthesis of Disubstituted Product
-
Dissolve the monosubstituted intermediate (10 mmol) and the second amine (10 mmol) in separate flasks of THF (50 mL each).
-
Add K2CO3 (10 mmol) to the solution of the monosubstituted intermediate while stirring vigorously at room temperature.
-
Add the solution of the second amine dropwise.
-
Stir the reaction for 24 hours at room temperature.[4]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Pour the residue onto crushed ice, filter the solid product, wash with distilled water, and dry.
Visualizations
Caption: General experimental workflow for sequential C-N bond formation in triazines.
Caption: A logical workflow for troubleshooting poor regioselectivity in triazine synthesis.
References
minimizing side product formation in multi-step triazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during multi-step triazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in triazine synthesis starting from cyanuric chloride?
A1: The most prevalent side products when using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) are typically:
-
Hydrolysis products: Cyanuric chloride is sensitive to water and can hydrolyze to form cyanuric acid, particularly with heating.[1]
-
Over-substitution products: Uncontrolled reaction conditions can lead to the addition of more equivalents of the nucleophile than desired (e.g., obtaining a di- or tri-substituted product when a mono-substituted product is the target).[1]
-
Regioisomers: When synthesizing unsymmetrical triazines with different nucleophiles, mixtures of regioisomers can form.[2]
-
Ring-opened byproducts: Under harsh acidic or basic conditions, the triazine ring can be susceptible to cleavage.[2][3]
Q2: How can I control the degree of substitution on cyanuric chloride?
A2: Selective mono-, di-, or tri-substitution is primarily achieved by carefully controlling the reaction temperature. The reactivity of the chlorine atoms decreases after each successful substitution because the introduction of an electron-donating nucleophile deactivates the triazine ring towards further attack.[1] Therefore, a stepwise increase in temperature is necessary for each subsequent substitution.[1][4][5]
Q3: What is the general reactivity order for different nucleophiles with cyanuric chloride?
A3: The general order of reactivity can be influenced by specific reaction conditions, but a competitive study has shown the preferential order of incorporation at 0°C with a base like DIEA to be: alcohols > thiols > amines.[1] When synthesizing triazines with both oxygen and nitrogen nucleophiles, it is generally recommended to introduce the oxygen-containing nucleophile first.[1]
Q4: Are there greener synthesis methods available for triazine derivatives?
A4: Yes, microwave-assisted and ultrasound-assisted methods are being employed for more sustainable synthesis.[4][5] These techniques can significantly shorten reaction times, reduce energy consumption, and in some cases, allow for the use of aqueous media, minimizing the need for organic solvents.[4][5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Low yields can be attributed to several factors, from incomplete reactions to product loss during workup. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Inseparable Regioisomers
The formation of regioisomers is a common challenge when synthesizing unsymmetrical triazines.
| Potential Cause | Mitigation Strategy |
| Similar Reactivity of Nucleophiles | Introduce bulky substituents on one of the reactants to sterically hinder the approach to one reaction site, thereby favoring a single regioisomer.[2] |
| Reaction Conditions | Systematically vary solvent polarity and reaction temperature. Less polar solvents at lower temperatures can sometimes enhance selectivity.[2] |
| Inherent Isomer Formation | If a mixture is unavoidable, separation can be attempted. Due to similar physical properties, this can be challenging.[2] |
Table 1: Purification Techniques for Regioisomer Separation
| Purification Technique | Description |
| Semi-Preparative HPLC | Highly effective for separating isomers with small differences in polarity. Method development is crucial to achieve baseline separation.[2] |
| Fractional Crystallization | Can be attempted if the isomers have sufficiently different solubilities in a particular solvent system. This often requires a trial-and-error approach.[2] |
| Column Chromatography | Standard column chromatography on silica gel may be effective if there is a sufficient difference in the polarity of the isomers.[2] |
Issue 3: Significant Hydrolysis of the Triazine Ring
The triazine ring's susceptibility to hydrolysis can lead to significant byproduct formation.
Logical Relationship for Minimizing Hydrolysis
Caption: Factors contributing to and minimizing triazine hydrolysis.
Experimental Protocols
Protocol 1: Stepwise Nucleophilic Substitution on Cyanuric Chloride
This protocol describes the selective mono-substitution of cyanuric chloride with a nucleophile.
Materials:
-
Cyanuric Chloride (TCT)
-
Nucleophile (e.g., amine, alcohol)
-
Base (e.g., Diisopropylethylamine - DIEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, Acetonitrile - ACN)[1][3]
-
Round-bottom flask, magnetic stirrer, ice-water bath
Procedure:
-
Dissolve TCT (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve the desired nucleophile (1 equivalent) and a base (1 equivalent, e.g., DIEA) in the same solvent.[1]
-
Add the nucleophile/base solution dropwise to the stirring TCT solution at 0 °C over 15-20 minutes.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and proceed with standard aqueous workup and extraction.
-
Purify the crude product by column chromatography or recrystallization.[6]
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude triazine derivative
-
Silica gel
-
Eluent (determined by preliminary TLC analysis)
-
Chromatography column, flasks for fraction collection
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack the column, ensuring no air bubbles or channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[6]
-
Elution: Begin elution with the determined solvent system. If a gradient elution is required, gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[6]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified triazine derivative.[6]
Signaling Pathway for Sequential Triazine Synthesis
Caption: Stepwise substitution pathway for triazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling with Triazine Halides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing catalyst loading for Suzuki coupling reactions with triazine halides.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of triazine halides in a question-and-answer format.
Question: Why am I observing low or no conversion of my triazine halide starting material?
Answer:
Low or no conversion in Suzuki coupling of triazine halides can stem from several factors related to the catalyst, reagents, or reaction conditions. A primary reason can be inefficient oxidative addition of the palladium catalyst to the C-Cl bond of the triazine, which is known to be challenging.
Troubleshooting Steps:
-
Catalyst Choice and Loading: For chloro-s-triazines, standard Pd(PPh₃)₄ may not be effective. Consider using more electron-rich and sterically hindered phosphine ligands such as XPhos, SPhos, or RuPhos. Increasing the catalyst loading in increments (e.g., from 1 mol% to 3 mol%) can also improve conversion.
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The solubility of the base can impact the reaction; ensure it is finely powdered for better dispersion.
-
Solvent System: Aprotic polar solvents like dioxane, DMF, or toluene are often effective. The presence of water can be crucial for the efficiency of some catalytic systems, so using a solvent mixture like dioxane/water may be beneficial.
-
Temperature: Ensure the reaction temperature is optimal. For challenging couplings, a higher temperature may be required to facilitate the oxidative addition step. Monitor for potential degradation of starting materials or products at elevated temperatures.
Question: My reaction is producing significant amounts of side products, such as homo-coupling of the boronic acid. How can I minimize this?
Answer:
Homo-coupling of the boronic acid is a common side reaction in Suzuki couplings, often favored by the presence of oxygen and elevated temperatures.
Troubleshooting Steps:
-
Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.
-
Boronic Acid Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to favor the desired cross-coupling reaction. However, a large excess can sometimes lead to increased homo-coupling.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Prolonged reaction times after the starting material has been consumed can lead to the formation of side products.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. Try to find the lowest effective temperature for the coupling.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for Suzuki coupling with triazine halides?
A1: The optimal catalyst loading can vary significantly depending on the specific triazine halide, the boronic acid partner, and the chosen catalytic system. For initial optimizations, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For highly reactive substrates, the loading can sometimes be reduced to <1 mol%, while for more challenging couplings, especially with chloro-s-triazines, loadings up to 10 mol% may be necessary.
Q2: Which palladium catalyst is best for coupling with 2,4,6-trichloro-1,3,5-triazine?
A2: The coupling of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is a stepwise process. The reactivity of the chlorine atoms decreases with each substitution. For the first and second substitutions, catalysts like Pd(PPh₃)₄ can be effective. However, for the third substitution, more robust catalytic systems with electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often required to achieve good yields.
Q3: Can I use boronic esters instead of boronic acids for coupling with triazine halides?
A3: Yes, boronic esters (e.g., pinacol esters) are excellent alternatives to boronic acids. They are often more stable, easier to purify, and less prone to side reactions like protodeboronation and homo-coupling. The reaction conditions are generally similar to those used with boronic acids.
Q4: How does the nature of the halide on the triazine ring affect the reaction?
A4: The reactivity of the triazine halide follows the general trend for aryl halides: I > Br > Cl. Iodo- and bromo-triazines are generally more reactive and require milder reaction conditions and lower catalyst loadings compared to chloro-triazines. The C-Cl bond in chloro-triazines is less reactive, often necessitating more active catalysts, stronger bases, and higher reaction temperatures.
Quantitative Data
Table 1: Effect of Catalyst Loading on the Yield of 2,4-bis(phenyl)-6-chloro-1,3,5-triazine
| Entry | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 1 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 |
| 2 | Pd(PPh₃)₄ | 3 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 3 | Pd(PPh₃)₄ | 5 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |
| 4 | PdCl₂(dppf) | 3 | Cs₂CO₃ | DMF | 110 | 8 | 92 |
This table summarizes the effect of varying catalyst loading and type on the yield of a model Suzuki coupling reaction with a di-substituted triazine chloride.
Experimental Protocols
General Procedure for Suzuki Coupling of a Triazine Halide:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the triazine halide (1.0 mmol), boronic acid (1.1 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 10 mL of dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Suzuki coupling of triazine halides.
Caption: Troubleshooting decision tree for low conversion.
strategies for overcoming low nucleophilicity of amines in triazine synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of triazines, particularly when dealing with amines of low nucleophilicity.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a weakly nucleophilic amine (e.g., an electron-deficient aniline) failing or giving low yields?
A1: The synthesis of triazines via nucleophilic substitution on cyanuric chloride becomes progressively more difficult with each substitution.[1] The introduction of an electron-donating amine group to the triazine ring reduces the electrophilicity of the remaining carbon atoms, making subsequent attacks by nucleophiles more challenging.[1] Weakly nucleophilic amines, such as those with electron-withdrawing groups, lack the inherent reactivity to readily attack the deactivated triazine ring.[1] This often results in low or no product formation under standard reaction conditions.
Q2: What are the initial steps I should take to troubleshoot a failed reaction?
A2: When a reaction with a low nucleophilicity amine fails, consider the following:
-
Increase Reaction Temperature: Subsequent substitutions on the triazine ring require higher temperatures to overcome the increased activation energy.[1] The third substitution can require temperatures exceeding 80-100 °C.[2]
-
Choice of Base: A suitable base is crucial for neutralizing the HCl generated during the reaction.[3] While hindered amine bases like N,N-diisopropylethylamine (DIEA) are common, for particularly weak nucleophiles, a stronger base or a different base system may be necessary.[4][5] However, a base that is too nucleophilic, like triethylamine (N(Et)3), can lead to side reactions.[5]
-
Solvent Selection: The solvent can significantly impact the solubility of your reactants and the reaction rate. Acetonitrile (ACN) is often a good choice, but for some reactions, other solvents like tetrahydrofuran (THF) or 1,4-dioxane may be more suitable.[5][6]
-
Reaction Time: Reactions with poorly nucleophilic amines may require significantly longer reaction times.[3] Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time.[5]
Q3: Are there any alternative methods to enhance the reactivity of weakly nucleophilic amines?
A3: Yes, several strategies can be employed:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often improves yields by efficiently heating the reaction mixture.[2][6][7][8]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction, especially in biphasic systems, by helping to transfer the nucleophile to the reaction site.[9][10]
-
Lewis Acid Catalysis: While less commonly cited in the initial search, the use of Lewis acids to activate the triazine ring towards nucleophilic attack is a potential strategy.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution | Citation |
| Low or No Conversion | Weakly nucleophilic amine. | Increase reaction temperature, use a stronger base, or extend the reaction time. Consider microwave-assisted synthesis. | [1][2] |
| Poor solubility of reactants. | Screen different solvents such as ACN, THF, or DMF. | [5][9] | |
| Multiple Side Products | Base is too nucleophilic. | Switch from a base like triethylamine to a more hindered base like DIEA. | [5] |
| Hydrolysis of cyanuric chloride. | Ensure all reagents and solvents are anhydrous, as cyanuric chloride is sensitive to water. | [1] | |
| Difficulty in third substitution | Deactivation of the triazine ring. | Use forcing conditions such as high temperatures (reflux) and/or microwave irradiation. | [2] |
Experimental Protocols
Protocol 1: Conventional Stepwise Nucleophilic Substitution
This protocol describes the synthesis of a disubstituted s-triazine derivative.
Step 1: Monosubstitution
-
Dissolve cyanuric chloride (10 mmol) and 4-aminobenzonitrile (10 mmol) in separate 50 mL portions of acetone.
-
Cool both solutions to 0 °C.
-
In a round-bottom flask, add potassium carbonate (10 mmol) to the cyanuric chloride solution with vigorous stirring at 0 °C.
-
Add the cold 4-aminobenzonitrile solution dropwise to the stirring cyanuric chloride solution.
-
Stir the reaction for 4 hours at 0 °C, monitoring by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile.[11]
Step 2: Disubstitution
-
Dissolve the monosubstituted product (10 mmol) and the second amine (e.g., piperidine, 10 mmol) in separate 50 mL portions of THF.
-
Add potassium carbonate (10 mmol) to the solution of the monosubstituted triazine at room temperature with vigorous stirring.
-
Add the second amine solution dropwise.
-
Stir the reaction for 24 hours at room temperature, monitoring by TLC.
-
After completion, remove the THF under reduced pressure and purify the crude product by column chromatography.[11]
Protocol 2: Microwave-Assisted Synthesis
This protocol is for the synthesis of 1,3,5-triazine derivatives using microwave irradiation.
-
In a microwave reaction vessel, combine the chloro-triazine intermediate (1 equivalent), the desired amine (1.2 equivalents), sodium carbonate (2 equivalents), and TBAB (0.1 equivalents) in DMF.
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at 150 °C for 2.5 minutes with a power of 50 W.[10]
-
After the reaction, cool the vessel, and purify the product using appropriate chromatographic techniques.
Protocol 3: One-Pot Synthesis of Enasidenib
This protocol describes the one-pot synthesis of the FDA-approved drug Enasidenib, which involves a weakly nucleophilic amine.
-
To a reaction vessel, add 2,4-dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine (1 equivalent) in THF.
-
Add 4-amino-2-(trifluoromethyl)pyridine (1.1 equivalents) and sodium bicarbonate (1.5 equivalents).
-
Heat the mixture to reflux (75-80 °C) for 20-24 hours.
-
Cool the reaction and evaporate the THF.
-
Extract the product with ethyl acetate and water.
-
Wash the organic layer with 0.5 N HCl and brine, then concentrate to yield the intermediate.
-
The subsequent substitution and Suzuki coupling steps are then carried out to complete the synthesis.[12]
Quantitative Data Summary
Table 1: Effect of Base and Solvent on Triazine Synthesis
| Entry | Base | Solvent | Yield (%) | Citation |
| 1 | DIEA | ACN | 51 | [5] |
| 2 | N(Et)3 | ACN | 46 | [5] |
| 3 | N(Et)3 | THF | 37 | [5] |
| 4 | NaHCO3 | Acetone | Trace | [4] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Reaction Time | Yield (%) | Citation |
| Synthesis of 2,4-diamino-1,3,5-triazines | Conventional | 5-6 hours | 69 | [9] |
| Microwave | 150 seconds | up to 88 | [9] | |
| Ultrasound | 30-35 minutes | 84 | [9] |
Visualizations
Caption: Sequential nucleophilic substitution on cyanuric chloride.
Caption: Troubleshooting workflow for low nucleophilicity amines.
Caption: Mechanism of Phase-Transfer Catalysis in Triazine Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
resolving issues in scaling up 1,3,5-triazine synthesis from lab to pilot scale
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues when scaling up the synthesis of 1,3,5-triazines from the laboratory to pilot plant scale.
Troubleshooting Guide & FAQs
This section addresses specific challenges that may arise during the scale-up of 1,3,5-triazine synthesis, presented in a question-and-answer format.
Issue 1: Decreased Yield and Purity on Scale-Up
Q1: We are observing a significant drop in yield and purity of our 1,3,5-triazine derivative when moving from a 1L lab reactor to a 50L pilot reactor. What are the likely causes and how can we troubleshoot this?
A1: A decrease in yield and purity during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, mixing efficiency, and reaction kinetics.
-
Inadequate Temperature Control: The synthesis of 1,3,5-triazines, particularly from cyanuric chloride, involves highly exothermic reactions.[1][2] In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots," promoting the formation of byproducts and impurities.[1][3]
-
Troubleshooting:
-
Ensure the pilot reactor's cooling system is adequate for the reaction scale.
-
Employ a gradual, controlled addition of reagents to manage the exotherm.
-
Consider using a jacketed reactor with a high-performance heat transfer fluid.
-
-
-
Inefficient Mixing: Homogeneity of the reaction mixture is crucial. Inadequate mixing can result in localized concentration gradients of reactants and catalysts, leading to incomplete reactions and the formation of side products.
-
Troubleshooting:
-
Optimize the agitator type, speed, and position for the specific reactor geometry and reaction mixture viscosity.
-
Computational Fluid Dynamics (CFD) modeling can help in designing an effective mixing strategy for the pilot-scale reactor.
-
-
-
Changes in Reaction Kinetics: The reaction time at the lab scale may not be directly transferable to the pilot scale.
-
Troubleshooting:
-
Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time at the larger scale.[1]
-
-
Issue 2: Byproduct Formation
Q2: We are seeing an increase in the formation of triphenyl-1,3,5-triazine and other byproducts in our pilot-scale synthesis of a disubstituted triazine. How can we minimize these impurities?
A2: The formation of undesired byproducts often points to issues with reaction temperature and stoichiometry.[1]
-
Excessive Reaction Temperature: Higher temperatures can favor the formation of thermodynamically stable byproducts like fully substituted triazines.
-
Troubleshooting:
-
Maintain strict temperature control, especially during the addition of exothermic reagents.[1] For reactions starting from cyanuric chloride, the sequential substitution of chlorine atoms is highly temperature-dependent. The first substitution is often performed at 0-5°C, while subsequent substitutions require higher temperatures.[1][4]
-
-
-
Incorrect Stoichiometry: An excess of one reactant can lead to the formation of over-substituted products.
-
Troubleshooting:
-
Carefully control the molar ratios of the reactants.
-
Ensure accurate and calibrated dosing systems for all reagents in the pilot plant.
-
-
Issue 3: Purification Challenges
Q3: Purification of our 1,3,5-triazine product at the pilot scale by crystallization is proving to be inefficient, with significant product loss and low purity. What are our options?
A3: Purification is a significant hurdle in scaling up. What works in the lab may not be practical or efficient at a larger scale.
-
Crystallization Issues: The cooling profile and solvent-to-product ratio can significantly impact crystal size, morphology, and purity.
-
Troubleshooting:
-
Develop a controlled cooling profile for the crystallization process. Rapid cooling can lead to the trapping of impurities.
-
Experiment with different solvent systems and anti-solvents to optimize crystal formation and purity.
-
Consider seeding the crystallization to promote the formation of the desired polymorph.
-
-
-
Alternative Purification Techniques: For high-purity requirements, more advanced techniques may be necessary.
Issue 4: Considering Greener Alternatives
Q4: Our current process uses chlorinated solvents and generates significant waste. Are there greener, more scalable alternatives for 1,3,5-triazine synthesis?
A4: Yes, several green chemistry approaches can offer advantages in terms of safety, efficiency, and environmental impact, which can also translate to smoother scale-up.
-
Microwave-Assisted Synthesis: Microwave irradiation can lead to dramatic reductions in reaction times (from hours to minutes) and increased yields.[4][6][7] This can also help in better temperature control throughout the reaction vessel.
-
Considerations: Specialized microwave reactors are required for pilot-scale production.
-
-
Sonochemical Synthesis: Ultrasound-assisted synthesis can also significantly shorten reaction times and improve yields, often using water as a solvent.[3][7]
-
Considerations: The scalability of sonochemical reactors needs to be evaluated for the specific process.
-
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate reactions between reactants in different phases, often allowing the use of greener solvents like water.[4][8]
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes for a Typical Two-Step 1,3,5-Triazine Synthesis (Friedel-Crafts and Hydrolysis)
| Parameter | Lab Scale (e.g., 1L) | Pilot Scale (e.g., 50L) | Key Considerations for Scale-Up |
| Friedel-Crafts Reaction | |||
| Reaction Temperature | 5-25°C | 5-25°C | Critical for controlling exotherm and minimizing byproducts. Requires efficient reactor cooling.[1] |
| Reaction Time | 12-24 h | 12-24 h | May need adjustment based on mixing and heat transfer efficiency.[1] |
| Hydrolysis | |||
| Hydrolysis Temperature | 80-100°C | 80-100°C | Ensure uniform heating in the larger reactor volume.[1] |
| Hydrolysis Time | 4-8 h | 4-8 h | Dependent on the efficiency of mixing between organic and aqueous phases.[1] |
| Overall Outcomes | |||
| Typical Yield | 70-85% | 65-80% | Yields may decrease due to handling losses and less efficient mass/heat transfer.[1] |
| Crude Purity | 85-95% | 80-90% | Purity may be lower due to an increased potential for side reactions.[1] |
| Purity (after recrystallization) | >98% | >97% | The efficiency of crystallization can be volume-dependent.[1] |
Experimental Protocols
Protocol 1: General Lab-Scale Procedure for the Two-Step Synthesis of 4,6-Diphenyl-1,3,5-triazin-2-ol
This protocol is a representative example and may require optimization for specific derivatives.
Step 1: Friedel-Crafts Reaction to form 2-chloro-4,6-diphenyl-1,3,5-triazine
-
In a clean, dry, three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a slurry of anhydrous aluminum chloride (AlCl₃) in benzene.
-
Cool the slurry to 5-10°C in an ice bath.
-
Dissolve cyanuric chloride in benzene and add it to the dropping funnel.
-
Add the cyanuric chloride solution dropwise to the stirred AlCl₃/benzene slurry, ensuring the temperature is maintained between 5-10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Hydrolysis to form 4,6-diphenyl-1,3,5-triazin-2-ol
-
Dissolve the crude 2-chloro-4,6-diphenyl-1,3,5-triazine in a suitable solvent (e.g., dioxane or a similar high-boiling point solvent).
-
Add an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate).
-
Heat the mixture to reflux (typically 80-100°C) and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid product, wash with water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low yield and purity in pilot-scale 1,3,5-triazine synthesis.
Caption: A simplified experimental workflow for the two-step synthesis of a 1,3,5-triazine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
troubleshooting triazine degradation under acidic or basic conditions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of triazine compounds under acidic and basic conditions.
Troubleshooting & FAQs: Degradation under Acidic Conditions
Question: Why is my triazine degradation significantly slower than expected under acidic conditions?
Answer:
Several factors can contribute to slower-than-expected degradation rates for triazines in acidic media. Consider the following possibilities:
-
Incorrect pH: The rate of acid-catalyzed hydrolysis is highly pH-dependent. Verify the pH of your reaction mixture is within the optimal range for your specific triazine. Protonation of the triazine ring is a critical first step, and insufficient acid concentration will slow the reaction.[1][2]
-
Low Temperature: Like most chemical reactions, hydrolysis of triazines is temperature-dependent. If your experimental temperature is too low, the reaction rate will decrease. Check the literature for the optimal temperature range for your compound.
-
Steric Hindrance: Bulky substituents on the triazine ring can sterically hinder the nucleophilic attack by water, even after protonation. If you are working with a novel or highly substituted triazine, this may be an inherent property of the molecule.
-
Solvent Effects: The choice of solvent can influence degradation. Protic solvents may facilitate protonation, making the triazine ring more susceptible to nucleophilic attack.[3] If you are using a non-aqueous or mixed-solvent system, the availability of water for hydrolysis might be the rate-limiting step.
Question: What are the common degradation products I should expect from acid-catalyzed triazine hydrolysis?
Answer:
Acid-catalyzed hydrolysis of s-triazines typically proceeds in a stepwise manner, replacing substituents with hydroxyl groups. For a common triazine like atrazine, the degradation pathway involves the formation of several key intermediates, ultimately leading to cyanuric acid.[4][5][6]
The expected products are:
-
Hydroxyatrazine: The first product formed by the replacement of the chlorine atom with a hydroxyl group.
-
Dealkylated Intermediates: Subsequent steps involve the hydrolytic removal of the ethylamino and isopropylamino side chains.
-
Ammeline and Ammelide: Intermediates with two and one amino group, respectively.
-
Cyanuric Acid: The final product of complete hydrolysis of the triazine ring substituents.[4][6][7]
It is crucial to monitor your reaction for these intermediates to understand the degradation pathway and reaction progress.
Troubleshooting & FAQs: Degradation under Basic Conditions
Question: My triazine compound appears to be very stable under basic conditions. Why isn't it degrading?
Answer:
Many s-triazines are notably more stable under neutral to basic conditions compared to acidic conditions.[3] The primary reason is that the electron-deficient triazine ring is susceptible to nucleophilic attack, but this process is often less efficient without prior activation by protonation.
-
Mechanism: Base-catalyzed hydrolysis relies on the direct nucleophilic attack of a hydroxide ion (OH⁻) on a carbon atom of the triazine ring.[3] This is generally a slower process than the acid-catalyzed pathway.
-
Substituent Effects: The nature of the substituents on the triazine ring plays a major role. Electron-withdrawing groups can make the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity.
-
pH and Nucleophile Strength: While a high pH provides a high concentration of hydroxide ions, for some triazines, a stronger nucleophile may be required to initiate degradation at a reasonable rate. However, using a more aggressive nucleophile can sometimes lead to undesirable ring-opening reactions.[3]
Question: I'm observing unexpected side-products during base-catalyzed degradation. What could they be?
Answer:
Under strong basic conditions or with potent nucleophiles, side reactions can occur. Instead of simple hydrolysis, you might observe products resulting from:
-
Ring Cleavage: Strong nucleophiles can attack the triazine ring in a manner that leads to its opening, rather than simple substitution of a side group.[3] This will result in a complex mixture of acyclic products.
-
Reactions with Solvents: If you are using solvents other than water (e.g., methanol, ethanol), you may see products where the solvent molecule has acted as the nucleophile, leading to methoxy- or ethoxy-substituted triazines instead of hydroxy-triazines.
If you suspect side reactions, techniques like LC-MS are essential for identifying the unknown products and elucidating the alternative reaction pathways.
General Experimental Troubleshooting
Question: How can I accurately monitor the degradation of my triazine compound?
Answer:
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring triazine degradation.[6][8][9]
-
Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[8][10]
-
Detection: UV detection is effective because the triazine ring has a strong absorbance around 220-260 nm.[8] A diode-array detector (DAD) is particularly useful as it can help distinguish between the parent compound and its various degradation products by their UV spectra.[8][10]
-
Quantification: To get accurate kinetic data, you must create a calibration curve using standards of known concentrations for the parent triazine and, if possible, for its expected degradation products.
Question: My degradation experiment results are not reproducible. What are the most likely sources of error?
Answer:
Lack of reproducibility is a common issue that can often be traced to a few key experimental variables. A systematic approach to troubleshooting is essential.
Appendices
Data Presentation: Quantitative Degradation Data
The rate of triazine degradation is highly sensitive to environmental conditions. The tables below summarize the effect of pH and temperature on the half-life of Atrazine.
Table 1: Influence of pH on the Half-Life of Atrazine in Water
| pH | Half-Life (Days) | Condition |
| 1.0 | ~3 | Acid-Catalyzed |
| 4.0 | ~200 | Mildly Acidic |
| 7.0 | ~730 | Neutral |
| 9.0 | ~600 | Mildly Basic |
| 13.0 | ~15 | Base-Catalyzed |
Note: Data are illustrative and compiled from various environmental studies. Actual half-life can vary based on temperature, buffer composition, and presence of other catalysts.
Table 2: Effect of Temperature on Atrazine Hydrolysis Rate at pH 4
| Temperature (°C) | Rate Constant (k) x 10⁻⁷ s⁻¹ |
| 25 | 0.4 |
| 40 | 2.5 |
| 60 | 28.0 |
Note: This data illustrates the significant acceleration of hydrolysis with increasing temperature.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Triazine Degradation by HPLC
This protocol provides a general guideline for tracking the disappearance of a parent triazine compound and the appearance of its degradation products.
Methodology:
-
Reaction Setup:
-
Prepare a stock solution of the triazine compound in an appropriate solvent (e.g., acetonitrile or methanol).
-
In a temperature-controlled vessel, prepare the aqueous buffer at the desired acidic or basic pH.
-
Initiate the reaction by spiking the buffer with a small volume of the triazine stock solution to achieve the target starting concentration.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw a precise aliquot (e.g., 1.0 mL) of the reaction mixture.
-
Immediately quench the reaction to stop further degradation. This can be done by neutralizing the pH with a strong acid or base, or by rapid cooling.
-
-
Sample Preparation for HPLC:
-
Filter the quenched aliquot through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtrate to an HPLC vial.
-
-
HPLC Analysis:
-
Column: Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM phosphate buffer) and an organic solvent (e.g., acetonitrile). A typical starting point could be 60:40 Water:Acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV/DAD at 220 nm.[8]
-
-
Data Analysis:
-
Record the peak areas for the parent triazine and any observed degradation products.
-
Convert peak areas to concentrations using pre-established calibration curves.
-
Plot the concentration of the parent triazine versus time to determine the reaction kinetics and calculate the degradation half-life.
-
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation of s-triazine xenobiotics [kops.uni-konstanz.de]
- 7. Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process [scirp.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of 1,3,5-Triazine Analogs
Anticancer Activity of 1,3,5-Triazine Analogs
1,3,5-triazine derivatives have been extensively investigated as anticancer agents, targeting various hallmarks of cancer. Much of this research has focused on the inhibition of key enzymes involved in cell signaling and proliferation, such as protein kinases and dihydrofolate reductase.
Targeting Protein Kinases
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature in many cancers. The 1,3,5-triazine core has proven to be a versatile scaffold for designing potent kinase inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibitors: A series of[1][2][3]triazine-pyridine biheteroaryl compounds have been identified as potent CDK inhibitors.[1] SAR studies revealed that specific substitutions on the triazine and pyridine rings are crucial for activity. Compound 20 from this series demonstrated high potency against multiple CDKs and showed significant survival benefit in a mouse xenograft model.[1]
PI3K/mTOR Dual Inhibitors: The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers.[4] Researchers have developed 2-(thiophen-2-yl)-1,3,5-triazine derivatives as dual inhibitors of PI3Kα and mTOR. The most promising compound, 13g , exhibited excellent potency against several cancer cell lines and was identified as a potent PI3Kα/mTOR dual inhibitor, showing a significant improvement in mTOR inhibition compared to the known PI3K inhibitor GDC-0941.[5]
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Multiple series of 1,3,5-triazine derivatives have been developed as inhibitors of EGFR, a key target in various tumors.[6] SAR analysis of these analogs showed that substitutions with groups like anilines and pyrazoles could significantly enhance inhibitory activity.[6] For instance, compounds 15, 16, and 17 , which incorporate a pyrazole moiety, displayed excellent EGFR inhibitory activity with IC50 values in the nanomolar range.[6]
Table 1: Comparative Activity of 1,3,5-Triazine Analogs as Kinase Inhibitors
| Compound ID | Target(s) | IC50 Value (µM) | Cell Line(s) | Reference |
| 20 | CDK1 | 0.021 | - | [1] |
| CDK2, CDK5 | High Potency | - | [1] | |
| CDK4, CDK6, CDK7 | Submicromolar | - | [1] | |
| 13g | PI3Kα | 0.525 | - | [5] |
| mTOR | 0.048 | - | [5] | |
| A549 Cells | 0.20 | A549 | [5] | |
| MCF-7 Cells | 1.25 | MCF-7 | [5] | |
| Hela Cells | 1.03 | HeLa | [5] | |
| 8 | EGFR (wild-type) | 25.9 | - | [6] |
| EGFR (mutant) | 6.5 | - | [6] | |
| 12 | EGFR | 0.0368 | - | [6] |
| 14 | EGFR-TK | 2.54 | - | [6] |
| 17 | EGFR | 0.2294 | - | [6] |
| 18 | EGFR | 0.061 | HCT116 | [6] |
| 21 | EGFR (wild-type) | 0.22 | - | [6] |
| EGFR (mutant) | 0.18 | - | [6] |
Targeting Dihydrofolate Reductase (DHFR)
DHFR is a critical enzyme in the synthesis of nucleotides and a well-established target for anticancer drugs. Dihydro-1,3,5-triazine derivatives have been designed as potent human DHFR (hDHFR) inhibitors.[7][8] SAR studies, aided by molecular docking, have led to the synthesis of compounds with nanomolar inhibitory activity against hDHFR and potent antiproliferative effects against various tumor cell lines.[7]
Table 2: Comparative Activity of Dihydro-1,3,5-triazine Analogs as hDHFR Inhibitors
| Compound ID | hDHFR IC50 (nM) | Antiproliferative IC50 (µM) | Cell Line(s) | Reference |
| A2 | 7.46 | 0.001 - 0.79 | HCT116, A549, HL-60, HepG2, MDA-MB-231 | [7] |
| A5 | 3.72 | 0.001 - 0.79 | HCT116, A549, HL-60, HepG2, MDA-MB-231 | [7] |
| B1 | 6.46 | 0.001 - 0.79 | HCT116, A549, HL-60, HepG2, MDA-MB-231 | [7] |
| B3 | 4.08 | 0.001 - 0.79 | HCT116, A549, HL-60, HepG2, MDA-MB-231 | [7] |
| 11e | - | 0.028 | A549 | [8] |
| 9a | - | 0.042 | A549 | [8] |
Antimicrobial Activity of 1,3,5-Triazine Analogs
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The 1,3,5-triazine scaffold has been explored for designing compounds with potent antibacterial and antifungal properties.[2][9] SAR studies have focused on mimicking the cationic and lipophilic characteristics of natural antimicrobial peptides.[9] This has led to the identification of triazine derivatives with strong antimicrobial activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans, coupled with low hemolytic activity.[9][10]
Table 3: Antimicrobial Activity of Selected 1,3,5-Triazine Derivatives
| Compound Series | Target Organism(s) | Key SAR Finding | Reference |
| Combinatorial Libraries | A. baumannii, B. anthracis, E. coli, S. aureus | Cationic charge, bulk, and lipophilicity are major factors for antibacterial activity. | [9] |
| Pyrimidine-Triazines | E. coli, B. subtilis, Fungal species | Integration of pyrimidine pharmacophore enhances antimicrobial properties. | [11] |
| Trityloxy-Triazines | S. aureus, C. albicans | Substitution with cyclic secondary amines (morpholine, piperidine) confers activity. | [10] |
Visualizing Pathways and Relationships
To better understand the context of 1,3,5-triazine SAR studies, the following diagrams illustrate a key signaling pathway targeted by these compounds, a typical experimental workflow, and the general logic of SAR for this scaffold.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of SAR data. Below are methodologies for key assays cited in the evaluation of 1,3,5-triazine analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase, such as EGFR or PI3K, using a luminescence-based assay that measures ADP production.
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the 1,3,5-triazine test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Prepare a kinase reaction master mix containing the appropriate kinase buffer, peptide substrate, and ATP at a concentration near its Km value.
-
Dilute the recombinant target kinase enzyme to the desired working concentration in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well or 96-well white microtiter plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, buffer for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted kinase enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of an ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity following treatment with test compounds.[12]
-
Cell Plating:
-
Harvest and count cells from culture. Resuspend the cells in fresh culture medium.
-
Plate the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,3,5-triazine test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated (vehicle control) and blank (medium only) controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
-
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism using the broth microdilution method.[3][14]
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the 1,3,5-triazine test compound in an appropriate solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2-12.
-
Add 100 µL of the test compound (at twice the highest desired final concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 50 µL from column 10. Column 11 serves as the growth control (no compound) and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test microorganism.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[3]
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells in columns 1-11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (the well is clear).[3] The growth control well should be turbid, and the sterility control should be clear. The result is reported in µg/mL.
-
References
- 1. rsc.org [rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. promega.es [promega.es]
- 9. promega.com [promega.com]
- 10. ijpcat.com [ijpcat.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. atcc.org [atcc.org]
- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
A Comparative Guide to Microwave and Sonochemical Synthesis of Triazines
The synthesis of triazine derivatives, a cornerstone in pharmaceutical and materials science, has been significantly advanced by the adoption of green chemistry principles. Among the most promising techniques are microwave-assisted organic synthesis (MAOS) and sonochemistry. This guide provides a detailed comparative analysis of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic route.
Performance Comparison: Microwave vs. Sonochemical Synthesis
Both microwave irradiation and sonication offer substantial advantages over conventional heating methods, primarily in terms of drastically reduced reaction times and improved yields.[1] Microwave synthesis utilizes direct and efficient heating of the reaction mixture, leading to rapid temperature elevation and accelerated reaction rates.[1] Sonochemistry, on the other hand, employs acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields.
Recent studies suggest that sonochemical methods may offer greater versatility and a more environmentally friendly profile. For instance, sonochemical synthesis of 1,3,5-triazine derivatives has been successfully conducted in water, a significant advantage in green chemistry.[2][3] In some cases, sonication has enabled reactions with certain reagents that were unsuccessful under microwave irradiation.[3] One analysis indicated that a developed sonochemical method was 13 times "greener" than classical methods based on the 12 principles of green chemistry.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of various triazine derivatives using both microwave-assisted and sonochemical methods.
| Triazine Derivative | Synthesis Method | Reaction Time | Yield (%) | Temperature (°C) | Solvent | Catalyst/Base | Reference |
| 1,3,5-Triazine Derivatives | Microwave-assisted | 150 seconds | up to 88 | 150 | DMF | TBAB / Sodium Carbonate | [4] |
| 1,3,5-Triazine Derivatives | Sonochemical | 5 minutes | >75 | Room Temperature | Water | TBAB / Sodium Carbonate | [4][5] |
| 4,6-disubstituted-1,3,5-triazine hydrazone derivatives | Sonochemical | 30-60 minutes | up to 96 | 40 | Ethanol | Acetic Acid | [4] |
| N2,N4,N6-tris((pyridin-2-ylamino)methyl)-1,3,5-triazine-2,4,6-triamine | Sonochemical | 30-35 minutes | 84 | Room Temperature | Ethanol | - | [4] |
| 3-imidazoly-1,2,4-triazine | Microwave-assisted | 5 minutes | 85 | 180 | Acetic Acid | Ammonium Acetate | [6] |
| Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | Microwave-assisted | 15 minutes | up to 70 | 120 | Neat | - | [7] |
Experimental Workflows
The general experimental workflows for microwave-assisted and sonochemical synthesis of triazines are depicted below.
Caption: General workflows for microwave and sonochemical synthesis of triazines.
Detailed Experimental Protocols
Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives[4]
Materials:
-
4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (Intermediate 1)
-
Selected amines (2a-h)
-
Sodium carbonate (Na₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethylformamide (DMF)
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vessel, combine intermediate 1, the selected amine, sodium carbonate as the base, and TBAB as the phase-transfer catalyst.
-
Add DMF as the solvent.
-
Place the sealed vessel into the microwave synthesizer.
-
Irradiate the mixture at 150 °C and 50 W for 150 seconds.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The crude product is then subjected to standard work-up and purification procedures.
Sonochemical Synthesis of 1,3,5-Triazine Derivatives[4][5]
Materials:
-
Appropriate starting materials for the desired 1,3,5-triazine derivative
-
Sodium carbonate
-
TBAB
-
Water
-
Probe sonicator
Procedure:
-
In a suitable reaction vessel, combine the starting materials, sodium carbonate, and TBAB.
-
Add water as the solvent.
-
Immerse the probe of the sonicator into the reaction mixture.
-
Apply ultrasound at 70% amplitude for 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated through standard extraction and purification techniques.
Microwave-Assisted Synthesis of 3-imidazoly-1,2,4-triazine[6]
Materials:
-
Benzil
-
Imidazoyl acyl hydrazide
-
Ammonium acetate
-
Acetic acid
-
Microwave synthesizer
Procedure:
-
In a 5 mL reaction vial, add benzil (1 equivalent), imidazoyl acyl hydrazide (1 equivalent), and ammonium acetate (10 equivalents).
-
Add 1 mL of acetic acid to the mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture for 5 minutes at 180 °C.
-
After cooling, the product is isolated and purified.
Conclusion
Both microwave-assisted and sonochemical synthesis methods represent significant advancements in the efficient and environmentally conscious production of triazine derivatives. Microwave synthesis is characterized by its rapid and direct heating, leading to remarkably short reaction times.[1] Sonochemistry, while also offering accelerated reactions, presents the added advantages of often operating at lower temperatures and being compatible with aqueous media, enhancing its green chemistry profile.[2][3][4] The choice between the two techniques will ultimately depend on the specific triazine derivative being synthesized, the desired reaction conditions, and the emphasis on green chemistry principles. Researchers are encouraged to consider the specific attributes of each method to optimize their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico ADME and Drug-Likeness of 1,3,5-Triazine Libraries
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The success of a drug candidate, however, hinges not only on its efficacy but also on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). Early assessment of these properties, along with "drug-likeness," through in silico methods is crucial for identifying promising lead compounds and reducing late-stage attrition in drug development. This guide provides a comparative analysis of in silico ADME and drug-likeness studies performed on various 1,3,5-triazine libraries, offering insights for researchers and drug development professionals.
Comparative Analysis of ADME and Drug-Likeness Properties
The following table summarizes the in silico ADME and drug-likeness properties of representative 1,3,5-triazine derivatives from different studies. These studies target a variety of biological entities, showcasing the versatility of the triazine core.
| Library/Compound Class | Target | Key ADME/Drug-Likeness Parameters Predicted | Software/Methodology | Key Findings & Remarks |
| 1,3,5-Triazine-Piperazine Derivatives | 5-HT6 Serotonin Receptor | CNS Drugability (MPO score: 4.33–5.58), Lipinski's Rule of Five, Metabolic Stability.[1][2][3] | Multiparameter Optimization (MPO) in-house algorithm. | Compounds showed excellent CNS-drugability scores and promising pharmacological and drug-likeness profiles.[1][2][3] |
| 1,3,5-Triazine Heterocyclic Scaffolds | BRAF Kinase (Monomer, Homo- and Heterodimer) | Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity. | Not explicitly stated, but involved virtual screening and molecular docking.[4][5] | Top-hit molecules demonstrated better binding and interaction activity compared to standard drugs, along with favorable ADME profiles.[5] |
| Chiral 1,3,5-Triazine Derivatives | Epidermal Growth Factor Receptor (EGFR) | Physicochemical properties and ADME profiles. | Not explicitly stated, but involved a ligand-based drug design approach.[6] | Systematic structural modifications led to fine-tuned physicochemical properties and optimal ADME profiles.[6] |
| 2,6-bis(dihalo-methyl)-1,4-dihydro-1,3,5-triazines | General Biological Targets | Bioavailability Radar, Egan BOILED-EGG, Lipinski's Rule of Five, ADME Profiling.[7][8] | SwissADME and SwissTargetPrediction.[7][8] | The synthesized compounds were predicted to be biologically active based on their favorable ADME profiles.[7][8] |
| 1,3,5-triazine-morpholino-thiazine Hybrids | Dipeptidyl Peptidase-4 (DPP-4) | Drug-likeness properties. | Not explicitly stated, but involved in silico calculations.[9] | All designed compounds were found to obey drug-likeness properties.[9] |
| Thiazolyl-1,3,5-triazine Derivatives | Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | ADME properties and drug similarities. | Quantitative Structure-Activity Relationship (QSAR) modeling.[10] | The study provided insights for developing novel PfDHFR inhibitors with favorable ADME characteristics. |
Experimental Protocols: In Silico Methodologies
The methodologies employed for in silico ADME and drug-likeness predictions are critical for the reliability of the results. Below are the general steps and specific methods cited in the analyzed studies.
General Workflow:
-
Library Design and Preparation: A library of 1,3,5-triazine derivatives is designed and their 2D or 3D structures are generated using chemical drawing software. The structures are then optimized for energy minimization.
-
Calculation of Physicochemical Properties: A range of molecular descriptors are calculated, including molecular weight (MW), logarithm of the partition coefficient (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA).
-
ADME Prediction: Various computational models are used to predict ADME properties such as:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor prediction.
-
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Renal clearance and total clearance.
-
-
Drug-Likeness Evaluation: The designed compounds are evaluated against established drug-likeness rules, such as:
-
Lipinski's Rule of Five: A widely used rule to assess oral bioavailability. It states that a drug is more likely to be orally absorbed if it has: MW ≤ 500 Da, logP ≤ 5, HBD ≤ 5, and HBA ≤ 10.
-
Veber's Rule: Relates to oral bioavailability and considers the number of rotatable bonds (≤ 10) and polar surface area (PSA ≤ 140 Ų).
-
Ghose's Filter: Defines a qualifying range for physicochemical properties like logP, MW, molar refractivity, and the total number of atoms.
-
-
Toxicity Prediction: In some cases, computational models are used to predict potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
Specific Software and Models Mentioned:
-
SwissADME: A popular web-based tool that provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[7][8] It generates visualizations like the "Bioavailability Radar" and the "BOILED-EGG" plot to intuitively assess ADME properties.
-
Multiparameter Optimization (MPO): An approach that combines multiple desired properties into a single score to guide the selection of compounds with a balanced profile. In the context of the 5-HT6 receptor ligands, a "CNS-drugability" score was calculated.[1]
-
Quantitative Structure-Activity Relationship (QSAR): A computational modeling method that relates the chemical structure of a series of compounds to their biological activity. This was used in the study of anti-malarial 1,3,5-triazine derivatives to guide the design of new potent compounds with favorable ADME properties.[11]
Visualizing the In Silico Workflow and Key Concepts
To better illustrate the processes involved in the in silico analysis of 1,3,5-triazine libraries, the following diagrams have been generated using the DOT language.
Caption: General workflow for in silico ADME and drug-likeness analysis.
Caption: Key ADME properties and drug-likeness rules evaluated.
References
- 1. The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Design, Virtual Screening, Molecular Docking, ADME and Cytotoxicity Studies of 1,3,5-Triazine Containing Heterocyclic Scaffolds as Selective BRAF Monomeric, Homo and Heterodimeric Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of potential 1,3,5-Triazine compounds against strains of Plasmodium falciparum using supervised machine learning models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unlocking Enzyme Inhibition: A Comparative Guide to Molecular Docking of Triazine Derivatives
For researchers, scientists, and drug development professionals, understanding the precise interactions between inhibitors and enzyme active sites is paramount. This guide provides a comparative analysis of molecular docking studies focused on triazine-based inhibitors, a versatile scaffold in medicinal chemistry, targeting a range of critical enzymes. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this resource aims to facilitate the rational design of more potent and selective enzyme inhibitors.
Triazine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their efficacy often stems from their ability to bind to and inhibit the function of key enzymes involved in disease pathways. Molecular docking, a powerful computational technique, allows for the prediction and analysis of these binding interactions at a molecular level, providing invaluable insights for structure-based drug design.[3][4]
Comparative Docking Performance of Triazine Inhibitors
The following tables summarize the quantitative data from various molecular docking studies, offering a comparative overview of the binding affinities of different triazine derivatives against their respective enzyme targets. These values, including docking scores, binding energies, and experimentally determined inhibitory concentrations (IC50), serve as crucial metrics for evaluating and comparing the potential of these compounds.
Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase is a well-established target for anticancer and antimicrobial therapies.[5][6] Molecular docking studies have been instrumental in the development of potent triazine-based DHFR inhibitors.
| Compound ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (nM) | Reference |
| Compound A2 | - | - | 7.46 | [7] |
| Compound A5 | - | - | 3.72 | [7] |
| Compound B1 | - | - | 6.46 | [7] |
| Compound B3 | - | - | 4.08 | [7] |
| Methotrexate (Reference) | - | - | - | [7] |
Note: Specific docking scores and binding energies were not always provided in the summarized abstracts. The IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Kinase Inhibitors (ROCK1, PI3K, B-Raf, VEGFR-2)
Triazine derivatives have also been extensively studied as inhibitors of various protein kinases, which play a central role in cell signaling and are frequently dysregulated in cancer.[8][9]
| Compound ID | Target Enzyme | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Compound 4b | B-Raf (V600E) | - | - | [8] |
| Compound 4c | VEGFR-2 | - | - | [8] |
| Compound 5g | PI3K-α | - | 1.34 | [8] |
| Sorafenib (Reference) | B-Raf, VEGFR-2 | - | - | [8] |
| LY294002 (Reference) | PI3K-α | - | - | [8] |
Note: A lower docking score generally indicates a more favorable binding interaction.[3]
Other Enzyme Targets
The versatility of the triazine scaffold allows it to target a diverse range of enzymes.
| Compound ID | Target Enzyme | Docking Score (kcal/mol) | Ki (nM) | IC50 (µM) | Reference |
| Triazine Derivative | h-DAAO | - | - | - | [10] |
| Pyrazolo[1,5-a][7][11] triazine 10 | EGFR (wildtype) | - | - | 0.222 | |
| Pyrazolo[1,5-a][7][11] triazine 12 | EGFR (wildtype) | - | - | 0.172 | |
| Pyrazolo[1,5-a][7][11] triazine 12 | EGFR (L858R mutant) | - | - | 71.30 | |
| Pyrazolo[1,5-a][7][11] triazine 12 | EGFR (T790M mutant) | - | - | 421.53 | |
| Erlotinib (Reference) | EGFR | - | - | - | [12] |
Note: Ki represents the inhibition constant, another measure of inhibitor potency.
Visualizing the Inhibition: Pathways and Processes
To better understand the context of triazine inhibition, the following diagrams illustrate a generalized enzyme inhibition pathway and a typical molecular docking workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Development, Potential Anticancer Activity and the Receptor Profile of Different Functionalized 1,3,5-Triazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and optimization of triazine derivatives as ROCK1 inhibitors: molecular docking, molecular dynamics simulations and free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to New 1,3,5-Triazine Anticancer Agents Versus 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of emerging 1,3,5-triazine derivatives as anticancer agents, comparing their performance and mechanisms of action against the established chemotherapeutic drug, 5-Fluorouracil (5-FU). This document synthesizes experimental data to offer an objective overview for oncology and drug discovery research.
Introduction to 1,3,5-Triazine Derivatives and 5-Fluorouracil
The 1,3,5-triazine scaffold has garnered significant attention in medicinal chemistry due to its versatile pharmacological properties, particularly in the development of novel anticancer agents. Derivatives of this heterocyclic compound have demonstrated potent efficacy against various cancer cell lines, often by targeting key signaling pathways involved in cell proliferation and survival.[1]
5-Fluorouracil, a fluorinated pyrimidine analog, has been a cornerstone of cancer chemotherapy for decades. Its primary mechanism of action involves the inhibition of thymidylate synthase and the misincorporation of its metabolites into RNA and DNA, ultimately leading to cell death. However, its clinical utility can be limited by drug resistance and adverse side effects.
This guide will explore the comparative efficacy, mechanisms of action, and experimental evaluation of new 1,3,5-triazine compounds against 5-FU.
Comparative Efficacy: In Vitro Cytotoxicity
The in vitro cytotoxicity of novel 1,3,5-triazine derivatives has been evaluated against a panel of cancer cell lines, with 5-Fluorouracil serving as a reference compound. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these assessments.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Morpholine-functionalized derivative 11 | SW620 (Colorectal Cancer) | 5.85 | 5-Fluorouracil | >100 |
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast Cancer) | 6.25 | Imatinib | 35.50 |
| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast Cancer) | 8.18 | Imatinib | 35.50 |
| Piperidine-benzylamine derivative 4b | MCF-7 (Breast Cancer) | 3.29 | Tamoxifen | 5.12 |
| Piperidine-benzylamine derivative 4b | HCT-116 (Colon Cancer) | 3.64 | Tamoxifen | 26.41 |
| Biguanide-derived 1,3,5-triazine 2c | HCT116 (Colorectal Cancer) | 20-27 | Cisplatin | Comparable |
| Biguanide-derived 1,3,5-triazine 3c | SW620 (Colorectal Cancer) | 20-27 | Cisplatin | Comparable |
| Hybrid quinazoline-1,3,5-triazine 12 | EGFR enzyme | 0.0368 | - | - |
| 1,3,5-triazine-based pyrazole 17 | EGFR enzyme | 0.2294 | Erlotinib | - |
Mechanisms of Action: Targeting Key Signaling Pathways
Many 1,3,5-triazine derivatives exert their anticancer effects by inhibiting critical proteins in cellular signaling pathways that are often dysregulated in cancer. Two prominent pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways.[1]
EGFR and PI3K/Akt/mTOR Signaling Pathways
Comparative Analysis of Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer therapies. Studies have shown that certain 1,3,5-triazine derivatives are potent inducers of apoptosis, in some cases surpassing the effects of 5-FU.
| Compound | Cell Line | Treatment Concentration | % Apoptotic Cells | Reference Compound | % Apoptotic Cells (at similar concentration) |
| MM129 | HeLa | 2 x IC50 | 73.47 ± 3.48 | - | - |
| MM130 | HeLa | 2 x IC50 | 55.63 ± 1.27 | - | - |
| Compound 7b | DLD-1 | Time & Dose-dependent | Significant Induction | - | - |
| 5-FU | HCT116 | - | 11.04 | - | - |
| 5-FU | SW480 | - | 3.09 | - | - |
Comparative Analysis of Cell Cycle Arrest
Anticancer agents often exert their effects by disrupting the cell cycle, leading to an arrest at specific phases and preventing cell division.
| Compound | Cell Line | Treatment Concentration | Effect on Cell Cycle |
| Compound 7e | A549 | IC50 | G2/M phase arrest |
| Compound 8d | MCF7 | IC50 | S phase arrest |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds (1,3,5-triazine derivatives or 5-FU) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Experimental and Drug Discovery Workflow
The discovery and development of novel anticancer agents follow a structured workflow, from initial screening to preclinical and clinical evaluation.
Conclusion
This comparative guide highlights the potential of novel 1,3,5-triazine derivatives as promising anticancer agents that can, in some instances, exhibit superior efficacy to the established drug 5-Fluorouracil. Their mechanisms of action, often involving the targeted inhibition of key oncogenic signaling pathways, offer the potential for more effective and less toxic cancer therapies. The provided experimental data and protocols serve as a valuable resource for researchers in the field, facilitating the continued investigation and development of this important class of compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these new agents.
References
A Comparative Analysis of the Biological Activity of Morpholino vs. Piperidino Substituted Triazines in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of morpholino- and piperidino-substituted triazine derivatives, with a focus on their anticancer properties. The information is supported by experimental data from peer-reviewed scientific literature.
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of therapeutic agents with a broad spectrum of biological activities. Among the various substitutions on the triazine ring, morpholino and piperidino moieties have been extensively explored, particularly in the context of anticancer drug discovery. These substitutions significantly influence the physicochemical properties and pharmacological profiles of the resulting compounds. This guide delves into a comparative analysis of their biological activities, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Comparative Anticancer Activity
The antiproliferative activity of morpholino- and piperidino-substituted triazines has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below to facilitate a direct comparison.
Table 1: Comparative in vitro anticancer activity (IC50, µM) of triazine derivatives.
| Compound Type | Derivative Example | MCF-7 (Breast) | HCT-116 (Colon) | C26 (Colon) | Other Cell Lines | Reference |
| Di-morpholino substituted | Compound 8a | 13.4 µM | >50 µM | - | - | [1] |
| Compound 11 | 1.0 µM | 0.98 µM | - | - | [1] | |
| Gedatolisib (PKI-587) | - | - | - | Potent PI3K/mTOR inhibitor | [2][3] | |
| Di-piperidino substituted | Compound 7a | 11.5 µM | 8.8 µM | - | - | [1] |
| 4-F-Ar, dimorpholino | 6.19 µM | - | - | - | [4] | |
| Mono-morpholino, mono-piperidino | Compound 9a | 10.4 µM | 22.0 µM | - | - | [1] |
| Other substitutions | 4-chlorophenyl, morpholine | - | - | 1.21 µM | Lower toxicity on normal BAEC cells | [5] |
| 4-bromophenylamino, pyrazolyl, morpholino | 4.53 µM | - | - | - | [4] |
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted triazines is intricately linked to their chemical structure. The choice between a morpholino and a piperidino substituent can significantly impact the compound's efficacy and selectivity.
-
Influence of the Heterocyclic Ring : Studies have shown that the nature of the heterocyclic substituent on the triazine core plays a crucial role in determining the anticancer activity. For instance, in a series of s-triazine hydrazone derivatives, compounds containing two morpholine rings showed more potent antiproliferative activity in MCF-7 cells compared to their di-piperidino analogs.[1] Conversely, compounds with two piperidine rings were more effective against HCT-116 cells.[1] This suggests that the choice of the heterocyclic moiety can modulate the selectivity of the compounds towards different cancer cell types.
-
Hybrid Structures : Triazine derivatives incorporating both a morpholino and a piperidino ring have also been synthesized and evaluated. These hybrid compounds often exhibit a biological activity profile that is distinct from their di-morpholino or di-piperidino counterparts.[1]
-
Impact on PI3K/mTOR Inhibition : Many morpholino-substituted triazines have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[2][3][6][7][8] The morpholine moiety is often crucial for interacting with key residues in the ATP-binding pocket of these kinases. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, contributing to the binding affinity. In contrast, the piperidine ring, lacking this oxygen atom, would interact differently with the target protein, potentially leading to altered potency and selectivity. Some studies have indicated that dimorpholino substitution is beneficial for potent dual PI3K/mTOR inhibitory activity.[9]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
A primary mechanism through which many morpholino- and piperidino-substituted triazines exert their anticancer effects is by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.
References
- 1. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 5. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino- s -triazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05705A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating 1,3,5-Triazine Derivatives: A Comparative Guide to ¹H and ¹³C-NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel 1,3,5-triazine derivatives is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, stands as a primary and powerful tool for this purpose. This guide provides a comparative overview of the application of these NMR techniques, supported by experimental data and protocols, to facilitate the accurate structural elucidation of this important class of heterocyclic compounds.
The 1,3,5-triazine scaffold is a key component in a wide array of biologically active molecules, making its structural integrity paramount in research and development.[1][2][3] NMR spectroscopy offers a detailed window into the molecular structure, allowing for the unambiguous assignment of protons and carbons within the triazine core and its substituents.
Comparative Analysis of NMR Data
The chemical shifts observed in ¹H-NMR and ¹³C-NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a unique fingerprint for a given molecular structure. Below is a summary of representative NMR data for various 1,3,5-triazine derivatives, showcasing the typical chemical shift ranges.
| Compound Name | Solvent | ¹H-NMR Chemical Shifts (δ, ppm) | ¹³C-NMR Chemical Shifts (δ, ppm) | Reference |
| 2,4,6-triphenyl-1,3,5-triazine | CDCl₃ | 8.80-8.78 (m, 6H), 7.65-7.56 (m, 9H) | 171.7, 136.1, 132.8, 128.8 | [4] |
| 2-(4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine | CDCl₃ | 8.74-8.66 (m, 6H), 7.59-7.50 (m, 8H) | 172.0, 171.0, 139.1, 136.4, 135.1, 133.0, 130.6, 129.3, 129.0 | [4] |
| 2,4-bis(dimethylamino)-6-phenyl-1,3,5-triazine | CDCl₃ | 7.45-7.35 (m, 3H), 8.35 (d, 2H), 3.20 (s, 12H) | 171.2, 167.9, 137.2, 129.5, 128.0, 35.3 | |
| N-(4,6-dimethoxy-1,3,5-triazin-2-yl)iminodiacetic acid | DMSO-d₆ | 12.77 (br s, 2H), 4.29 (s, 4H), 3.83 (s, 6H) | 172.22, 171.20, 167.77, 54.87, 50.20 | [5] |
| 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol | DMSO-d₆ | Expected aromatic and amine protons | Expected aromatic and triazine carbons | [6] |
It is important to note that the exact chemical shifts can be influenced by the solvent used and the presence of different conformers or rotamers in solution, which can lead to broadened signals or the appearance of multiple sets of peaks.[7][8]
Alternative Structural Validation Techniques
While NMR is a cornerstone for structural elucidation, a comprehensive validation often involves complementary analytical methods:
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, confirming the molecular formula.
-
Elemental Analysis: Verifies the elemental composition of the synthesized compound.[5]
-
X-ray Crystallography: Offers the definitive three-dimensional structure of a molecule in the solid state, though it requires the growth of suitable single crystals.
The combination of these techniques provides a robust and orthogonal approach to structural validation, leaving no ambiguity about the identity of the synthesized 1,3,5-triazine derivative.
Experimental Protocols for NMR Analysis
Obtaining high-quality NMR spectra is crucial for accurate structural interpretation. The following is a generalized experimental protocol for the ¹H-NMR and ¹³C-NMR analysis of 1,3,5-triazine derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the 1,3,5-triazine derivative for ¹H-NMR and 20-50 mg for ¹³C-NMR analysis.[4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (MeOD), and Acetonitrile-d₃ (CD₃CN).[6][7] For compounds with poor solubility, co-solvents like trifluoroacetic acid (TFA) can be used, though this may affect the chemical shifts.[7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6] Gentle vortexing or sonication may be required.
-
Internal Standard: Add a small amount (1-2 µL) of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference at 0.00 ppm.[4][6]
-
Transfer: Transfer the solution to a 5 mm high-resolution NMR tube.[6]
NMR Data Acquisition
¹H-NMR Spectroscopy:
-
Spectrometer Frequency: 300 MHz or higher.[6]
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a decent signal-to-noise ratio.
-
Temperature: 298 K (25 °C).[6]
¹³C-NMR Spectroscopy:
-
Spectrometer Frequency: 75 MHz or higher.[6]
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).[6]
-
Spectral Width: Typically 0 to 200 ppm.[6]
-
Acquisition Time: 1-2 seconds.[6]
-
Relaxation Delay: 2-5 seconds.[6]
-
Number of Scans: 1024-4096 scans or more, depending on the sample concentration.[6]
-
Temperature: 298 K (25 °C).[6]
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.[6]
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.[6]
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H-NMR spectrum to determine the relative number of protons.[6]
Workflow for Structural Validation
The logical flow for validating the structure of a 1,3,5-triazine derivative using NMR and other techniques is illustrated in the diagram below.
Caption: Workflow for the structural validation of 1,3,5-triazine derivatives.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tdx.cat [tdx.cat]
- 8. pubs.acs.org [pubs.acs.org]
Triazine Analogues Demonstrate Superior Antioxidant Activity Compared to Trolox and Ascorbic Acid
A recent study has revealed that novel 1,3,5-triazine analogues exhibit significantly higher antioxidant potential than the commonly used standards, Trolox and ascorbic acid.[1][2][3][4] The research highlights the potential of these synthetic compounds in the development of new therapeutic agents for conditions associated with oxidative stress.[1][2][3][4]
Researchers synthesized a series of 1,3,5-triazine derivatives incorporating various structural motifs, including aminobenzene sulfonamide, aminoalcohol/phenol, piperazine, chalcone, or stilbene.[1][2] Their antioxidant capacity was evaluated using the ABTS radical scavenging assay, a widely accepted method for determining the total antioxidant capacity of compounds.[1][3][5]
The most potent of the newly synthesized triazine compounds demonstrated antioxidant activity up to ten times stronger than both Trolox and ascorbic acid.[1] Specifically, certain analogues showed EC50 values, the concentration required to scavenge 50% of the free radicals, that were significantly lower than the standards, indicating a much higher efficacy.[1][2][3][4]
Comparative Antioxidant Activity (EC50 Values)
The antioxidant activities of the most promising triazine analogues and the standard compounds were quantified and are summarized in the table below. Lower EC50 values denote a higher antioxidant activity.
| Compound | EC50 (µM) at 60 min |
| Triazine Analogues | |
| Compound 5 | 17.16 - 27.78 |
| Compound 6 | 17.16 - 27.78 |
| Compound 13 | 17.16 - 27.78 |
| Compound 25 | 17.16 - 27.78 |
| Standards | |
| Trolox | 178.33 |
| Ascorbic Acid (ASA) | 147.47 |
Data sourced from a study evaluating 1,3,5-triazine analogues using the ABTS method.[1][2][3][4]
In addition to the EC50 values, the study also measured the percentage of radical inhibition. After 60 minutes, the most effective triazine compounds (5, 6, 13, and 25) exhibited nearly double the inhibition percentage (73.44–87.09%) compared to Trolox (41.49%) and ascorbic acid (31.07%).[1][2][3][4]
Experimental Protocols
The determination of antioxidant activity for the triazine analogues was primarily conducted using the ABTS and DPPH radical scavenging assays. These are common in vitro methods used to assess the free radical scavenging capacity of chemical compounds.[6][7][8]
ABTS Radical Scavenging Assay
The antioxidant activity of the triazine analogues was determined using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method.[1][2][5] This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at a specific wavelength.[9]
Procedure:
-
Preparation of ABTS•+ solution: A stock solution of ABTS is mixed with potassium persulfate to generate the ABTS•+ radical cation. This solution is then diluted to a specific absorbance.
-
Reaction: The test compounds (triazine analogues, Trolox, or ascorbic acid) at various concentrations are added to the ABTS•+ solution.
-
Measurement: The absorbance is measured at various time points (e.g., 0, 5, 30, and 60 minutes) using a spectrophotometer.
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the EC50 value is determined from the concentration-response curve.[1][2][5]
DPPH Radical Scavenging Assay
Another commonly employed method for evaluating antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[6][7] This assay utilizes a stable free radical, DPPH•, which has a deep violet color in solution. When an antioxidant is present, it donates a hydrogen atom to the DPPH• radical, causing it to lose its color.[8]
Procedure:
-
Preparation of DPPH• solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[7]
-
Reaction: Different concentrations of the test compounds are mixed with the DPPH• solution.[7]
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 20-30 minutes).[7][8]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).[8]
-
Calculation: The percentage of DPPH• radical scavenging activity is calculated, and the IC50 value (concentration causing 50% inhibition) is determined.[7]
Visualizing the Experimental Workflow and Comparison
To better understand the experimental process and the comparative nature of this research, the following diagrams illustrate the general workflow of an antioxidant assay and the logical structure of the compound comparison.
Caption: General workflow of an in vitro antioxidant activity assay.
Caption: Logical comparison of antioxidant activity.
References
- 1. Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs [mdpi.com]
- 2. Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
comparative study of 1,3,5-triazine scaffolds with other heterocyclic compounds in cancer therapy
A deep dive into the therapeutic potential of 1,3,5-triazine, pyrimidine, quinazoline, and pyridine derivatives reveals a landscape rich with promise for the future of cancer treatment. This guide offers a comparative study of these significant heterocyclic compounds, presenting key experimental data, outlining methodologies, and visualizing the complex signaling pathways they modulate.
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and their role in anticancer drug development is particularly prominent.[1][2][3] Among these, the 1,3,5-triazine scaffold has emerged as a versatile and potent core for the design of novel therapeutic agents.[4][5][6][7] This guide provides a comparative analysis of 1,3,5-triazine derivatives against other critical heterocyclic systems—pyrimidine, quinazoline, and pyridine—that have also yielded significant advances in cancer therapy.
At the Forefront: 1,3,5-Triazine Derivatives
The 1,3,5-triazine ring, a six-membered heterocycle with three nitrogen atoms, has been the subject of extensive research in medicinal chemistry due to its broad spectrum of biological activities.[4][8][9][10][11] In oncology, these compounds have demonstrated remarkable efficacy against a variety of cancer cell lines.[12][13][14][15] Notably, some 1,3,5-triazine derivatives have shown potent inhibitory activity against key enzymes implicated in cancer progression, such as phosphoinositide 3-kinases (PI3Ks) and epidermal growth factor receptor-tyrosine kinase (EGFR-TK).[15][16] For instance, certain imamine-1,3,5-triazine derivatives have exhibited superior anticancer activity compared to the established drug imatinib against triple-negative breast cancer cells (MDA-MB-231).[12]
Established Contenders: Pyrimidine, Quinazoline, and Pyridine
Pyrimidine derivatives are fundamental components of nucleic acids and, as such, have been a cornerstone in the development of anticancer drugs for decades.[17][18][19][20] Marketed drugs like 5-Fluorouracil and Gemcitabine are pyrimidine analogues that interfere with DNA and RNA synthesis, leading to cancer cell death.[21] The pyrimidine scaffold is considered "privileged" in medicinal chemistry due to its proven success in producing effective anticancer agents.[18]
Quinazoline derivatives represent another major class of anticancer agents, with several compounds approved by the FDA for clinical use.[22][23][24] These include well-known tyrosine kinase inhibitors like gefitinib, erlotinib, and lapatinib, which target EGFR and other key signaling molecules.[23][25] The versatility of the quinazoline scaffold allows for the development of inhibitors for a wide range of targets, including DHFR, topoisomerase, and PARP.[22]
Pyridine-based compounds have also made a significant impact on cancer therapy.[26][27][28] Several approved anticancer drugs, such as Sorafenib and Regorafenib, feature a pyridine core and are known to inhibit multiple kinases involved in tumor growth and angiogenesis.[21][26][29] The pyridine ring serves as a crucial pharmacophore that can interact with various biological targets.[28]
Comparative Efficacy: A Quantitative Look
The following tables summarize the in vitro anticancer activity of representative compounds from each heterocyclic class against various cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), allows for a direct comparison of their potency.
| 1,3,5-Triazine Derivatives | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4f | MDA-MB-231 (Breast) | 6.25 | [12] |
| Compound 4k | MDA-MB-231 (Breast) | 8.18 | [12] |
| Compound 2c | HCT116 (Colorectal) | 20-27 | [13][30] |
| Compound 3c | SW620 (Colorectal) | 20-27 | [13][30] |
| Compound 6 | CAKI-1 (Renal) | - (60.13% inhibition) | |
| Compound 11 | MCF-7 (Breast) | 1.0 | [31] |
| Compound 11 | HCT-116 (Colon) | 0.98 | [31] |
| Other Heterocyclic Derivatives | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea 8b (Pyridine) | - (NCI-60) | - (43% mean inhibition) | [26] |
| Pyridine-urea 8e (Pyridine) | - (NCI-60) | - (49% mean inhibition) | [26] |
| Quinazoline-4-one (N) (Quinazoline) | Mutated Carcinoma | - (High PARP-1 inhibition) | [22] |
| Pyridine Thiazole Hybrid 3 (Pyridine) | Various | - (High antiproliferative activity) | [32] |
| Pyridine Thiazole Hybrid 4 (Pyridine) | Various | - (High antiproliferative activity) | [32] |
Key Signaling Pathways in Focus
The anticancer activity of these heterocyclic compounds is often attributed to their ability to modulate critical signaling pathways that control cell proliferation, survival, and metastasis.
One of the most frequently targeted pathways is the EGFR signaling cascade . As illustrated below, EGFR activation triggers downstream pathways like PI3K/Akt and MAPK, which are crucial for cancer cell growth. Many quinazoline and 1,3,5-triazine derivatives act as EGFR inhibitors.[15][16][25]
Caption: Simplified EGFR signaling pathway targeted by heterocyclic inhibitors.
Another critical pathway is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer. 1,3,5-triazine derivatives have been specifically designed to inhibit PI3K, thereby blocking downstream signaling and inducing cancer cell death.
Caption: The PI3K/Akt/mTOR signaling pathway inhibited by 1,3,5-triazines.
Experimental Methodologies: A Closer Look
The evaluation of these anticancer agents relies on a battery of standardized in vitro assays. A typical experimental workflow is outlined below.
Caption: A generalized workflow for in vitro anticancer drug screening.
Key Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the heterocyclic compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide): This assay is used to detect programmed cell death (apoptosis).
-
Cell Treatment: Cells are treated with the test compounds as described above.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis: This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay.
-
Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding dye like propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
The comparative analysis of 1,3,5-triazine scaffolds with other prominent heterocyclic compounds like pyrimidines, quinazolines, and pyridines underscores the immense potential of these chemical frameworks in the development of novel anticancer therapies. While each class has its own set of successful representatives and distinct mechanisms of action, the 1,3,5-triazine core continues to be a particularly fertile ground for the discovery of next-generation targeted agents. The ongoing exploration of structure-activity relationships and the elucidation of their interactions with key oncogenic pathways will undoubtedly pave the way for more effective and selective cancer treatments. The data and methodologies presented in this guide offer a valuable resource for researchers dedicated to this critical endeavor.
References
- 1. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advancements and Developments in the Biological Importance of 1,3,5‐Triazines | Semantic Scholar [semanticscholar.org]
- 6. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 18. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thepharmajournal.com [thepharmajournal.com]
- 20. veterinaria.org [veterinaria.org]
- 21. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 22. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 24. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 25. mdpi.com [mdpi.com]
- 26. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. chemijournal.com [chemijournal.com]
- 29. researchgate.net [researchgate.net]
- 30. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1,3,5-Triazin-2-amine
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1,3,5-Triazin-2-amine (also known as 2-amino-1,3,5-triazine) and its closely related compounds. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE plan is essential to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be necessary for splash hazards.[1][2] |
| Skin Protection | Chemical-resistant gloves (inspect before use), a lab coat, and impervious clothing are required. For significant exposure risk, fire/flame-resistant clothing should be worn.[1][3] |
| Respiratory Protection | For nuisance exposures or dust formation, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or if exposure limits are exceeded, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator with a full-face piece.[1][3][4] |
Experimental Protocols: Donning and Doffing PPE
Donning PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean lab coat or gown, ensuring it is fully fastened.
-
Respirator: If required, perform a seal check for your respirator.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing PPE:
-
Gloves: Remove gloves first, peeling them off from the cuff to the fingertips without touching the outside of the glove with your bare hands.
-
Gown/Lab Coat: Untie or unfasten the lab coat and peel it away from your body, turning it inside out as you remove it.
-
Hand Hygiene: Wash your hands.
-
Eye Protection: Remove goggles or face shield from the back.
-
Respirator: Remove the respirator from the back.
-
Final Hand Hygiene: Wash your hands again thoroughly.
Operational and Disposal Plan
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]
-
Keep away from incompatible materials and foodstuff containers.[2]
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[4]
-
Wear appropriate PPE, including respiratory protection.
-
Avoid breathing dust and vapors.[4]
-
Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[6]
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[4]
-
Do not allow the chemical to enter drains.[2]
-
All disposal practices must be in accordance with local, regional, and national regulations.[6] It is important to note that melamine, a related compound, is a thermosetting plastic and cannot be recycled by melting.[7] While it can be pulverized and used as a filler, this is not a standard laboratory disposal method.[8]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
